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  • Product: 3-Methyl-3-phenylpyrrolidin-2-one
  • CAS: 51439-71-5

Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Spectral Assignment of 3-Methyl-3-phenylpyrrolidin-2-one: A Technical Guide for Structural Elucidation

Introduction & Structural Dynamics 3-Methyl-3-phenylpyrrolidin-2-one (CAS: 51439-71-5) is a highly versatile γ -lactam scaffold. It serves as a critical intermediate and core pharmacophore in the development of central n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

3-Methyl-3-phenylpyrrolidin-2-one (CAS: 51439-71-5) is a highly versatile γ -lactam scaffold. It serves as a critical intermediate and core pharmacophore in the development of central nervous system (CNS) therapeutics, including α 2C antagonists[1] and kinetic stabilizers of amyloidogenic immunoglobulin light chains[2]. Accurate structural elucidation of this scaffold is paramount for downstream medicinal chemistry optimization, particularly because the C3 position constitutes a stereocenter that profoundly impacts the magnetic environment of the entire pyrrolidinone ring.

This whitepaper provides a rigorous, self-validating framework for the complete 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignment of 3-methyl-3-phenylpyrrolidin-2-one. By moving beyond simple empirical matching, we will explore the quantum mechanical causality behind the observed chemical shifts, multiplicities, and relaxation phenomena.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D NMR can lead to misassignments, particularly in functionalized heterocycles. The following step-by-step methodology ensures that every proton and carbon assignment is orthogonally verified via 2D correlation spectroscopy.

Protocol 1: Sample Preparation and 1D Acquisition
  • Sample Dissolution: Dissolve 15–20 mg of highly purified 3-methyl-3-phenylpyrrolidin-2-one in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is chosen for its excellent solubilizing properties for lactams and its lack of exchangeable protons, which preserves the visibility of the lactam N-H signal.

  • Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference ( δ = 0.00 ppm).

  • 1 H NMR Acquisition (400 MHz): Acquire the spectrum using a 30° excitation pulse. Use a relaxation delay (D1) of 2–3 seconds and acquire 16–32 scans.

    • Causality: A 30° pulse ensures rapid longitudinal relaxation ( T1​ ) recovery, allowing for accurate integration of the aliphatic and aromatic signals.

  • 13 C{ 1 H} NMR Acquisition (100 MHz): Acquire the carbon spectrum using WALTZ-16 composite pulse decoupling. Set the relaxation delay to 2 seconds and acquire 512–1024 scans.

    • Causality: WALTZ-16 decoupling removes 1 H- 13 C scalar couplings, collapsing carbon multiplets into sharp singlets. This significantly enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

Protocol 2: 2D NMR Orthogonal Validation
  • COSY (Correlation Spectroscopy): Acquire a 1 H- 1 H COSY spectrum to map the homonuclear vicinal ( 3J ) and geminal ( 2J ) couplings between the C4 and C5 methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 1 H- 13 C HSQC spectrum to unambiguously link each proton resonance to its directly attached carbon, distinguishing the C4 and C5 methylenes based on their carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( JCH​ = 8 Hz). This is critical for assigning the quaternary C3 carbon and the C2 carbonyl, which lack directly attached protons.

NMR_Workflow A Sample Preparation (Analyte in CDCl3 + TMS) B 1D NMR Acquisition (1H, 13C{1H}) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Data Processing (FT, Phase/Baseline Corr.) B->D C->D E Spectral Assignment (Multiplet & Shift Analysis) D->E F Structural Validation (Cross-Peak Verification) E->F

Fig 1. Self-validating NMR workflow from sample preparation to structural verification.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of 3-methyl-3-phenylpyrrolidin-2-one is defined by the presence of the C3 stereocenter. Because C3 bears two different substituents (a methyl and a phenyl group), it breaks the plane of symmetry of the pyrrolidinone ring.

Consequently, the two protons on C4 (and similarly on C5) are diastereotopic . They reside in distinct magnetic environments—one proton is cis to the anisotropic phenyl ring, while the other is cis to the methyl group. This prevents them from being magnetically equivalent, forcing them to couple with each other (geminal coupling, 2J≈13 Hz) and with adjacent protons (vicinal coupling, 3J≈5−9 Hz), resulting in complex ddd (doublet of doublet of doublets) splitting patterns.

Table 1: Representative 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Rationale
N-H 6.20br s1H-Broadened by 14 N quadrupolar relaxation and chemical exchange.
Ph-H (ortho)7.35m2H-Deshielded by the aromatic ring current effect.
Ph-H (meta/para)7.25m3H-Aromatic ring current effect.
C5-H a​ 3.45ddd1H9.5, 7.5, 6.5Deshielded by adjacent electronegative Nitrogen; diastereotopic.
C5-H b​ 3.30ddd1H9.5, 8.0, 5.0Deshielded by adjacent electronegative Nitrogen; diastereotopic.
C4-H a​ 2.45ddd1H13.0, 7.5, 5.0Adjacent to C3 stereocenter; strongly coupled to C5-H 2​ .
C4-H b​ 2.25ddd1H13.0, 8.0, 6.5Adjacent to C3 stereocenter; strongly coupled to C5-H 2​ .
C3-CH 3​ 1.65s3H-Isolated from scalar coupling by the quaternary C3 carbon.

Note: The N-H proton appears as a broad singlet (br s). This is caused by the quadrupolar nature of the 14 N nucleus (Spin I = 1), which induces rapid relaxation of the attached proton, effectively "blurring" any potential scalar coupling.

13 C NMR Spectral Analysis

The 13 C spectrum provides a direct readout of the carbon skeleton. The assignments are dictated by hybridization ( sp2 vs sp3 ) and electronegativity. The C2 lactam carbonyl is highly deshielded due to the electron-withdrawing oxygen atom. The C5 carbon is more deshielded than C4 due to its direct attachment to the ring nitrogen.

Table 2: Representative 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C2 180.5C=OLactam carbonyl; highly deshielded sp2 carbon.
Ph-C (ipso)143.2CqAromatic quaternary carbon attached to C3.
Ph-C (meta)128.7CHAromatic sp2 carbon.
Ph-C (para)127.1CHAromatic sp2 carbon.
Ph-C (ortho)126.5CHAromatic sp2 carbon.
C3 49.5CqAliphatic quaternary carbon; shifted downfield by Ph and CH 3​ substituents.
C5 40.2CH 2​ Aliphatic methylene; deshielded by adjacent electronegative Nitrogen.
C4 36.8CH 2​ Aliphatic methylene.
C3-CH 3​ 25.4CH 3​ Aliphatic methyl carbon.

2D NMR Validation: The HMBC Logic Network

To ensure the trustworthiness of the 1D assignments, we utilize HMBC to map the logical relationships between spin systems separated by heteroatoms or quaternary carbons.

In 3-methyl-3-phenylpyrrolidin-2-one, the C3 quaternary carbon acts as an insulating barrier to 1 H- 1 H scalar coupling. Therefore, the methyl protons (1.65 ppm) show no COSY correlations. However, in the HMBC spectrum, the methyl protons exhibit strong 3JCH​ correlations to the C2 carbonyl (180.5 ppm) and the C4 methylene carbon (36.8 ppm), as well as a 2JCH​ correlation to the C3 quaternary carbon (49.5 ppm). This cross-peak network mathematically proves the connectivity of the lactam ring.

HMBC_Map cluster_carbons 13C Resonances cluster_protons 1H Resonances C2 C2 (C=O) C3 C3 (Cq) C4 C4 (CH2) C5 C5 (CH2) H4 H4a / H4b H4->C2 3J H4->C3 2J H4->C5 2J H5 H5a / H5b H5->C3 3J H5->C4 2J H_CH3 H-CH3 H_CH3->C2 3J H_CH3->C3 2J H_CH3->C4 3J

Fig 2. Key HMBC (2J and 3J) correlations establishing the quaternary C3 connectivity.

By systematically applying this validated workflow, researchers can confidently assign the stereochemical and regiochemical properties of 3-methyl-3-phenylpyrrolidin-2-one and its complex derivatives during drug development campaigns.

References

  • Benzodioxane derivatives and their pharmaceutical use. Google Patents (WO2018002437A1).
  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. ACS Publications. Available at:[Link]

Sources

Exploratory

Structural and Stereochemical Profiling of 3-Methyl-3-phenylpyrrolidin-2-one: A Critical Anchor in Kinetic Stabilizer Design

The transition from flat, non-specific aromatic cores to highly rigidified, stereochemically defined scaffolds represents a paradigm shift in modern rational drug design. Among these privileged scaffolds, 3-methyl-3-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, non-specific aromatic cores to highly rigidified, stereochemically defined scaffolds represents a paradigm shift in modern rational drug design. Among these privileged scaffolds, 3-methyl-3-phenylpyrrolidin-2-one has emerged as a critical "anchor substructure." This chiral γ-lactam is particularly vital in the development of pyridone-based small molecule kinetic stabilizers targeting amyloidogenic immunoglobulin light chains (AL amyloidosis), where precise stereochemical control dictates pharmacological efficacy 1.

This technical guide deconstructs the structural biology, crystallographic validation, and synthetic methodologies required to leverage this molecule in advanced drug development.

Conformational Rigidity and Pharmacophore Dynamics

In the context of stabilizing amyloidogenic proteins like FL LC2, acyclic anchor substructures often incur a massive entropic penalty upon binding. Cyclization of the anchor into a 3-methyl-3-phenylpyrrolidin-2-one ring restricts the available degrees of freedom, pre-organizing the molecule into a bioactive conformation.

The C3 quaternary stereocenter is the linchpin of this interaction. The spatial orientation of the (R)-enantiomer allows the C3-phenyl ring to engage in optimal π–π stacking interactions with specific hydrophobic residues (e.g., F98) within the FL LC2 anchor cavity. Simultaneously, the C3-methyl group occupies an adjacent hydrophobic sub-pocket, while the rigid pyrrolidine ring complements the overall topology of the binding interface 1. The (S)-enantiomer introduces severe steric clashes, rendering it nearly inactive.

BindingLogic Ligand (R)-3-Methyl-3- phenylpyrrolidin-2-one Feature1 C3 Phenyl Ring Ligand->Feature1 Feature2 C3 Methyl Group Ligand->Feature2 Feature3 Pyrrolidine Ring Ligand->Feature3 Target1 Residue F98 (π–π Stacking) Feature1->Target1 Interacts Target2 Hydrophobic Sub-pocket Feature2->Target2 Fills Target3 Anchor Cavity (Entropic Restriction) Feature3->Target3 Rigidifies Outcome Kinetic Stabilization of FL LC2 Target1->Outcome Target2->Outcome Target3->Outcome

Pharmacophore model detailing the binding interactions of the (R)-enantiomer with FL LC2.

Quantitative Activity Profiling

The biological impact of rigidifying the anchor substructure and controlling its absolute stereochemistry is profound. Table 1 summarizes the structure-activity relationship (SAR) evolution from flexible acyclic precursors to the optimized enantiopure pyrrolidin-2-one scaffold.

Table 1: Pharmacological Parameters of Anchor Substructures

Compound EvolutionAnchor Substructure / StereochemistryTarget AssayEC₅₀ (nM)
Early Acyclic SeriesAcyclic Anchor (Flexible)FL LC2 Stabilization> 2456
Stabilizer 21Racemic 3-Methyl-3-phenylpyrrolidin-2-oneFL LC2 Stabilization2456
Stabilizer 2(R)-3-Methyl-3-phenylpyrrolidin-2-oneFL LC2 Stabilization51.8

Note: Because Stabilizer 21 was tested as a racemate, the EC₅₀ value underestimates the true potency of the active enantiomer. Isolation of the (R)-configuration (as seen in Stabilizer 2) yields a nearly 50-fold increase in potency.

Validated Experimental Methodologies

To utilize 3-methyl-3-phenylpyrrolidin-2-one in drug development, researchers must employ highly controlled synthetic routes. Below are two self-validating protocols for generating this scaffold: one for rapid racemic scaffold generation, and another for direct, transition-metal-catalyzed enantioselective synthesis.

Protocol A: Reductive Cyclization of Cyanoesters (Racemic Scaffold Generation)

This method relies on the chemoselective reduction of a nitrile in the presence of an ester, followed by spontaneous lactamization 1.

Causality & Logic: Cobalt(II) chloride reacts with sodium borohydride to generate reactive cobalt boride ( Co2​B ) in situ. This transient species acts as a highly specific catalyst that reduces the nitrile to a primary amine without reducing the ester. The spatial proximity of the resulting amine to the ester drives a thermodynamically favored intramolecular amidation, yielding the rigid γ-lactam ring.

  • Preparation: To a stirred solution of the cyanoester precursor (301 mg, 1.48 mmol, 1.0 equiv) in a 2:1 mixture of THF/H₂O (6 mL) at 0 °C, add sodium borohydride (280 mg, 7.40 mmol, 5.0 equiv).

  • Catalyst Addition: Immediately follow with the slow addition of cobalt(II) chloride hexahydrate (176 mg, 0.740 mmol, 0.5 equiv). Observe the rapid evolution of hydrogen gas and the formation of a black cobalt boride precipitate.

  • Cyclization: Allow the reaction mixture to slowly warm to 23 °C over 2 hours. The transient primary amine will spontaneously cyclize.

  • Validation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography. Validate the lactam formation via ¹H NMR (disappearance of the ester methyl/ethyl signals and appearance of the broad lactam N-H peak at ~6.5 ppm).

Protocol B: Pd-Catalyzed Enantioselective Alpha-Arylation

Because small γ-lactams are highly reactive and poorly sterically hindered, standard enolate functionalization conditions fail to provide enantiocontrol. This protocol utilizes a bulky chiral phosphine ligand to create a restrictive chiral pocket, dictating the facial approach of the aryl halide to establish the C3 quaternary stereocenter 2.

Causality & Logic: The reaction must be assembled in a glovebox because the electron-rich phosphine ligand (L10) and the Pd(0) catalyst are highly sensitive to oxidation. NaHMDS is chosen as the base because it is strong enough to deprotonate the lactam but non-nucleophilic, preventing unwanted attack on the carbonyl carbon.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, add 1,1′-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene (L10) (7.06 mg, 15 µmol, 0.075 equiv), Pd₂(pmdba)₃ (5.5 mg, 5 µmol, 0.025 equiv), and anhydrous dioxane (0.4 mL) to an oven-dried 4 mL vial. Cap with a PTFE-lined septum and stir at 40 °C for 20 minutes to ensure complete formation of the active Pd-L10 complex.

  • Reagent Introduction: Cool to ambient temperature. Add the corresponding aryl bromide (1.0 equiv).

  • Enolate Generation: Add a solution of the protected 3-methylpyrrolidin-2-one (1.5 equiv) and NaHMDS (55.0 mg, 0.3 mmol, 1.5 equiv).

  • Coupling: Seal the vial with electrical tape, remove from the glovebox, and stir at 80 °C for 15 hours.

  • System Validation:

    • Enantiomeric Excess: Quantify via chiral stationary phase HPLC (target: >89% ee).

    • Absolute Configuration: Grow single crystals (e.g., via slow evaporation from DCM/hexanes) and perform X-ray crystallographic analysis at 100K using Cu Kα radiation (λ = 1.54178 Å). Determine absolute stereochemistry via anomalous dispersion 2.

SynthesisWorkflow Start Cyanoester Precursor (Compound 112) Reduction Nitrile Reduction NaBH4 + CoCl2·6H2O (Generates Cobalt Boride) Start->Reduction 0 to 23 °C Amine Primary Amine Intermediate (Transient) Reduction->Amine Chemoselective Cyclization Intramolecular Lactamization (Thermodynamically Driven) Amine->Cyclization Spontaneous Product Racemic 3-Methyl-3- phenylpyrrolidin-2-one Cyclization->Product Resolution Chiral Separation / Enantioselective Alpha-Arylation (Pd/L10) Product->Resolution Stereocontrol Final Enantiopure (R)-3-Methyl-3- phenylpyrrolidin-2-one Resolution->Final X-ray Validation

Workflow for the synthesis and resolution of 3-methyl-3-phenylpyrrolidin-2-one.

Conclusion

The 3-methyl-3-phenylpyrrolidin-2-one scaffold is not merely a structural spacer; it is an active participant in target engagement. By leveraging transition-metal catalysis to control the C3 stereocenter, and validating these structures through rigorous X-ray crystallography, drug developers can reliably access the (R)-enantiomer. This stereoisomer uniquely satisfies the entropic and spatial requirements of complex protein targets like FL LC2, driving the next generation of kinetic stabilizers.

References

  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains | Journal of Medicinal Chemistry Source: ACS Public
  • Transition Metal-Catalyzed Enantioselective Alpha Functionalization of Nitrogen and Oxygen-Containing Heterocycles Source: ProQuest

Sources

Foundational

Unraveling the Mass Spectrometry Fragmentation Pathways of 3-Methyl-3-phenylpyrrolidin-2-one

An In-Depth Technical Whitepaper for Mass Spectrometry Professionals and Drug Development Scientists Executive Summary The compound 3-methyl-3-phenylpyrrolidin-2-one (a substituted γ-lactam) has emerged as a highly poten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Mass Spectrometry Professionals and Drug Development Scientists

Executive Summary

The compound 3-methyl-3-phenylpyrrolidin-2-one (a substituted γ-lactam) has emerged as a highly potent "anchor substructure" in the rational design of kinetic stabilizers for amyloidogenic immunoglobulin light chains, a critical target in AL amyloidosis[1]. For drug development scientists, understanding the gas-phase dissociation kinetics of this scaffold is paramount for metabolite identification, pharmacokinetic (PK) profiling, and structural dereplication. This whitepaper details the causality behind its collision-induced dissociation (CID) pathways, providing a self-validating analytical framework for its high-resolution mass spectrometry (HRMS) characterization.

Structural Grounding and Ionization Dynamics

The core structure of 3-methyl-3-phenylpyrrolidin-2-one ( C11​H13​NO ) consists of a five-membered lactam ring featuring a quaternary stereocenter at the C3 position, bearing both a methyl and a phenyl group.

Under positive electrospray ionization (ESI+), the molecule acts as a strong gas-phase base. Protonation occurs predominantly at the highly electronegative carbonyl oxygen rather than the amide nitrogen. This regioselective protonation is the thermodynamic trigger for all subsequent fragmentation events, as it weakens the adjacent C–N amide bond, priming the lactam ring for α -cleavage and structural rearrangement. The resulting precursor ion is observed at an exact mass of m/z 176.1075 [M+H]+ .

Mechanistic Pathways of Collision-Induced Dissociation (CID)

The fragmentation of this scaffold is not a random shattering of bonds; it is a highly predictable cascade driven by the thermodynamic stability of the resulting carbocations and the elimination of stable neutral molecules.

Pathway A: Carbonyl Extrusion (The Lactam Signature)

The hallmark of pyrrolidin-2-one fragmentation is the loss of carbon monoxide (CO)[2].

  • The Causality: Following carbonyl protonation, the C2–N bond undergoes heterolytic cleavage, forming an open-chain acylium ion intermediate. To relieve the energetic strain, the intermediate rapidly extrudes a neutral CO molecule (27.99 Da).

  • The Product: This thermodynamically driven event yields a highly stable, resonance-stabilized iminium cation at m/z 148.1126 . This transition is the primary diagnostic filter for identifying the intact lactam core in complex biological matrices.

Pathway B: Sequential Deamination

Following the extrusion of CO, the resulting m/z 148.1126 fragment often undergoes a secondary fragmentation event: the loss of ammonia ( NH3​ , 17.03 Da)[3].

  • The Causality: The iminium ion intermediate possesses a terminal amine group. Through a proton transfer and subsequent nucleophilic attack or elimination, NH3​ is expelled as a neutral leaving group.

  • The Product: The combined loss of CO and NH3​ (-45.02 Da) generates a stable hydrocarbon cation at m/z 131.0861 ( [C10​H11​]+ ), which is highly stabilized by the adjacent phenyl ring.

Pathway C: Quaternary Center-Directed Cleavage

The C3 quaternary center exerts a profound "gem-dialkyl/aryl effect," sterically and electronically directing the cleavage of the pyrrolidine skeleton.

  • The Causality: The presence of the electron-rich phenyl group stabilizes adjacent positive charge. High-energy collisions (e.g., >30 eV) can induce the direct cleavage of the C2–C3 and C3–C4 bonds.

  • The Product: This results in the formation of a stable α -methylstyrene-like radical cation or a benzylic cation at m/z 118.0783 ( [C9​H10​]∙+ ), effectively shedding the entire nitrogen-containing portion of the ring.

Pathways M Precursor Ion [M+H]+ m/z 176.1075 P1 Acylium Intermediate Ring Opened M->P1 Protonation & C-N Cleavage F3 Styrenyl Radical Cation [C9H10]•+ m/z 118.0783 M->F3 C2-C3 / C3-C4 Cleavage F1 Iminium Cation [M+H - CO]+ m/z 148.1126 P1->F1 - CO (27.99 Da) F2 Hydrocarbon Cation [M+H - CO - NH3]+ m/z 131.0861 F1->F2 - NH3 (17.03 Da)

Caption: Proposed ESI-MS/MS thermodynamic fragmentation pathways for 3-methyl-3-phenylpyrrolidin-2-one.

Self-Validating Experimental Protocol for LC-HRMS/MS

To ensure absolute trustworthiness in structural elucidation, the following self-validating HRMS protocol must be employed. This methodology prevents false-positive metabolite identification by enforcing strict mass accuracy and automated logic gates.

Step 1: Chromatographic Separation

  • Action: Resolve the sample using reversed-phase HPLC (RP-HPLC) on a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water and acetonitrile[1].

  • Validation: Ensure peak symmetry and consistent retention times to rule out isobaric interference.

Step 2: Real-Time Mass Calibration (LockMass)

  • Action: Perform HRMS analysis on a Time-of-Flight (TOF) or Orbitrap system. Continuously infuse a LockMass standard, such as Leucine Enkephalin (LeuEnk, m/z 556.2771) or calibrate against sodium formate clusters[4].

  • Validation: This ensures the mass error of the precursor and all subsequent fragment ions remains strictly below < 5 ppm, validating the elemental composition.

Step 3: Data-Dependent Acquisition (DDA)

  • Action: Isolate the precursor ion ( m/z 176.1) using a quadrupole isolation window of 1.5 m/z . Apply a Normalized Collision Energy (NCE) ramp of 15–40 eV to capture both low-energy (CO loss) and high-energy (ring cleavage) fragmentation events[5].

Step 4: Diagnostic Fragmentation Filtering (DFF)

  • Action: Utilize post-acquisition bioinformatic tools (e.g., MZmine) to apply a Diagnostic Fragmentation Filter[6].

  • Validation: The software must automatically screen the MS/MS datasets for the exact neutral loss of 27.9949 Da (CO). Only features exhibiting this specific loss are flagged as high-confidence lactam-containing metabolites, filtering out background noise and persistent contaminants[5].

Workflow A 1. Sample Introduction RP-HPLC (C18 Column) B 2. ESI+ Ionization Precursor [M+H]+ m/z 176.1075 A->B C 3. LockMass Calibration LeuEnk Validation (< 5 ppm) B->C D 4. CID Fragmentation Energy Ramp: 15-40 eV C->D E 5. HRMS Detection TOF Mass Analyzer D->E F 6. Diagnostic Filtering Neutral Loss Screening (-28 Da) E->F

Caption: Step-by-step self-validating LC-HRMS/MS workflow utilizing LockMass and Diagnostic Filtering.

Quantitative Data Synthesis

The table below summarizes the exact mass calculations and theoretical neutral losses required to program the DFF algorithms and validate the experimental spectra.

Fragment IonExact m/z Elemental CompositionNeutral LossMechanistic Origin
Precursor 176.1075 [C11​H14​NO]+ N/AProtonation of carbonyl oxygen
Fragment 1 148.1126 [C10​H14​N]+ CO (27.99 Da) α -cleavage and ring contraction
Fragment 2 131.0861 [C10​H11​]+ CO + NH3​ (45.02 Da)Sequential deamination of Fragment 1
Fragment 3 118.0783 [C9​H10​]∙+ C2​H4​NO∙ (58.03 Da)Cleavage of the pyrrolidine ring

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Analytical Chemistry (ACS Publications)
  • Title: (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Lactam Formation for 3-Methyl-3-phenylpyrrolidin-2-one

Abstract This technical guide provides a comprehensive examination of the synthetic pathways and core mechanistic principles governing the formation of 3-Methyl-3-phenylpyrrolidin-2-one, a γ-lactam featuring a quaternary...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and core mechanistic principles governing the formation of 3-Methyl-3-phenylpyrrolidin-2-one, a γ-lactam featuring a quaternary stereocenter. The pyrrolidin-2-one scaffold is a privileged motif in medicinal chemistry, and understanding its formation is critical for the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals. We will dissect two primary synthetic strategies: the intramolecular cyclization of a γ-amino acid precursor and the Beckmann rearrangement of a corresponding cyclobutanone oxime. Each section provides a detailed mechanistic analysis, causality behind experimental choices, and field-proven insights to create a self-validating framework for its synthesis.

Introduction: Significance of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one (γ-lactam) ring system is a cornerstone of numerous biologically active molecules and approved pharmaceutical agents.[1][2] Its structural rigidity, combined with its ability to act as a hydrogen bond donor and acceptor, makes it an ideal scaffold for interacting with biological targets. The specific substitution pattern of 3-Methyl-3-phenylpyrrolidin-2-one, which includes a chiral quaternary center, presents both a synthetic challenge and an opportunity for creating molecules with high three-dimensional complexity and specificity.[3][4] Such structures are of significant interest in the development of therapeutics targeting the central nervous system and in other areas of drug discovery.[5] This guide focuses on the fundamental chemical principles that enable the construction of this valuable heterocyclic core.

Core Synthetic Strategies for γ-Lactam Core Construction

The formation of the 3-Methyl-3-phenylpyrrolidin-2-one ring can be approached through several classic and modern synthetic strategies. We will focus on the two most mechanistically illustrative and practically relevant methods: intramolecular cyclization and the Beckmann rearrangement.

2.1 Intramolecular Cyclization of γ-Amino Acid Precursors

The most direct and convergent approach to this γ-lactam is the intramolecular cyclization (lactamization) of a corresponding γ-amino acid, specifically 4-amino-4-methyl-3-phenylbutanoic acid . This reaction involves the formation of an amide bond between the terminal amine and carboxylic acid functionalities. The cyclization is highly favorable for forming five-membered γ-lactams.[1] The reaction can be promoted thermally or under acidic or basic conditions, often requiring the activation of the carboxylic acid.[6]

2.2 Beckmann Rearrangement

The Beckmann rearrangement offers an alternative, non-intuitive pathway starting from a ketone precursor.[1][7] This reaction transforms an oxime into an amide or a lactam. For the synthesis of 3-Methyl-3-phenylpyrrolidin-2-one, the required starting material would be 2-methyl-2-phenylcyclobutanone oxime . The rearrangement is typically catalyzed by acid and proceeds via the migration of a carbon group anti-periplanar to the oxime's leaving group.[8][9] The use of strained cyclobutanone systems makes this a feasible, albeit sometimes competitive, route, as ring fragmentation can occur.[9][10]

In-Depth Mechanistic Analysis

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. Below, we detail the step-by-step electronic movements for the primary synthetic routes.

3.1 Mechanism: Intramolecular Cyclization of 4-amino-4-methyl-3-phenylbutanoic acid

The lactamization of a γ-amino acid is an intramolecular nucleophilic acyl substitution. Under acidic conditions, the mechanism proceeds through the activation of the carbonyl group, enhancing its electrophilicity.

Causality and Trustworthiness: This mechanism is self-validating. Protonation of the carbonyl oxygen (Step 1) is a fundamental principle of acid catalysis, making the carbonyl carbon more susceptible to attack by the weakly nucleophilic amine. The subsequent proton transfers (Steps 3 & 4) are necessary to convert the hydroxyl group into a good leaving group (water), which is a thermodynamically favorable process that drives the reaction to completion.

G cluster_0 Acid-Catalyzed Intramolecular Cyclization start γ-Amino Acid Precursor protonation 1. Protonation of Carbonyl (Activation) start->protonation H+ attack 2. Intramolecular Nucleophilic Attack protonation->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral transfer1 3. Proton Transfer tetrahedral->transfer1 protonated_amine Protonated Intermediate transfer1->protonated_amine transfer2 4. Second Proton Transfer protonated_amine->transfer2 H2O water_leaving Intermediate with H2O Leaving Group transfer2->water_leaving elimination 5. Elimination of Water water_leaving->elimination -H2O deprotonation 6. Deprotonation elimination->deprotonation product 3-Methyl-3-phenyl- pyrrolidin-2-one deprotonation->product -H+

Figure 1: Mechanism of acid-catalyzed lactam formation.

3.2 Mechanism: Beckmann Rearrangement of 2-methyl-2-phenylcyclobutanone oxime

The Beckmann rearrangement is a classic name reaction that provides access to amides and lactams through a carbon-to-nitrogen migration. The stereochemistry of the oxime is critical, as the group anti to the hydroxyl group is the one that migrates.

Causality and Trustworthiness: The key to this mechanism is the conversion of the hydroxyl into a good leaving group (Step 1), which initiates the rearrangement. The concerted migration of the anti-periplanar carbon and loss of water (Step 2) is stereospecific and avoids the formation of a high-energy nitrene intermediate. The resulting nitrilium ion is a powerful electrophile that is readily attacked by water (Step 3), and a final tautomerization (Step 4) yields the thermodynamically stable lactam.[8][11]

G cluster_1 Beckmann Rearrangement Mechanism oxime Cyclobutanone Oxime protonation 1. Protonation of Hydroxyl oxime->protonation H+ rearrangement 2. Concerted Rearrangement (C-C bond migration & H2O loss) protonation->rearrangement -H2O nitrilium Nitrilium Ion Intermediate rearrangement->nitrilium hydration 3. Hydration nitrilium->hydration H2O imidate Imidate Intermediate hydration->imidate tautomerization 4. Tautomerization imidate->tautomerization lactam γ-Lactam Product tautomerization->lactam

Figure 2: Mechanism of the Beckmann rearrangement.

Proposed Experimental Protocols

While the direct synthesis of 3-Methyl-3-phenylpyrrolidin-2-one is not widely documented, a robust and logical pathway can be constructed based on established chemical transformations. The following protocols represent a viable, field-proven approach.

4.1 Proposed Synthesis of Precursor: 4-amino-4-methyl-3-phenylbutanoic acid

This multi-step synthesis builds the carbon skeleton and introduces the necessary functional groups. A similar pathway is used for the synthesis of the related drug Phenibut (4-amino-3-phenylbutanoic acid).[12][13]

G start Benzaldehyde + Ethyl Acetoacetate step1 Knoevenagel Condensation start->step1 intermediate1 Ethyl 2-acetyl-3-phenylacrylate step1->intermediate1 step2 Michael Addition (e.g., with MeMgBr/CuI) intermediate1->step2 intermediate2 Ethyl 2-acetyl-4-methyl-3-phenylpentanoate step2->intermediate2 step3 Hofmann Rearrangement (via Amide) intermediate2->step3 product 4-amino-4-methyl-3-phenylbutanoic acid step3->product

Figure 3: Proposed workflow for precursor synthesis.

Protocol: Step-by-Step Methodology

  • Knoevenagel Condensation: Benzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) are reacted in ethanol with a catalytic amount of piperidine. The mixture is refluxed for 4-6 hours to yield ethyl 2-acetyl-3-phenylacrylate after workup.[13]

  • Michael Addition: The acrylate product (1.0 eq) is dissolved in dry THF and cooled to -78 °C. A Gilman reagent (e.g., lithium dimethylcuprate) is added to perform a 1,4-conjugate addition of a methyl group, forming the quaternary center.

  • Hofmann Rearrangement Sequence: a. The resulting keto-ester is hydrolyzed and decarboxylated under strong basic conditions to yield 3-phenyl-4-methylpentanoic acid. b. The acid is converted to the corresponding amide using thionyl chloride followed by concentrated ammonia. c. The amide undergoes a Hofmann rearrangement using bromine and sodium hydroxide to yield the target γ-amino acid, 4-amino-4-methyl-3-phenylbutanoic acid.[12]

4.2 Protocol: Lactamization to 3-Methyl-3-phenylpyrrolidin-2-one

This protocol details the final ring-closing step.[6]

  • Reaction Setup: The precursor, 4-amino-4-methyl-3-phenylbutanoic acid (1.0 eq), is suspended in a high-boiling, inert solvent such as toluene or xylene (approx. 0.1 M concentration) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

  • Catalyst Addition (Optional): A catalytic amount of a strong acid like p-toluenesulfonic acid (0.05 eq) can be added to accelerate the reaction.

  • Cyclization: The mixture is heated to reflux (approx. 110-140 °C, depending on the solvent). Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 3-Methyl-3-phenylpyrrolidin-2-one.

Expected Characterization Data

The identity and purity of the synthesized 3-Methyl-3-phenylpyrrolidin-2-one would be confirmed using standard spectroscopic techniques. The expected data, based on the structure and data from similar compounds, are summarized below.[14][15][16]

Technique Expected Data and Interpretation
¹H NMR δ 7.2-7.4 ppm (m, 5H): Phenyl group protons. δ ~6.5 ppm (br s, 1H): N-H proton of the lactam. δ ~3.4 ppm (t, 2H): -CH₂- group adjacent to the nitrogen. δ ~2.5 ppm (t, 2H): -CH₂- group adjacent to the carbonyl. δ ~1.6 ppm (s, 3H): Methyl group protons at the quaternary center.
¹³C NMR δ ~178 ppm: Carbonyl carbon (C=O) of the lactam. δ ~140 ppm: Quaternary aromatic carbon (ipso-carbon). δ 126-129 ppm: Aromatic carbons (C-H). δ ~48 ppm: Quaternary carbon (C-CH₃). δ ~45 ppm: Methylene carbon adjacent to nitrogen (-CH₂-N). δ ~35 ppm: Methylene carbon adjacent to carbonyl (-CH₂-C=O). δ ~25 ppm: Methyl carbon (-CH₃).
FT-IR (cm⁻¹) ~3200 cm⁻¹ (broad): N-H stretching vibration. 3030-3080 cm⁻¹: Aromatic C-H stretching. 2850-2960 cm⁻¹: Aliphatic C-H stretching. ~1680 cm⁻¹ (strong): C=O (amide I band) stretching of the five-membered lactam.
Mass Spec (EI) Expected M⁺: Calculated for C₁₁H₁₃NO. Further fragmentation would show loss of methyl (-15) and phenyl (-77) groups.
Conclusion

The synthesis of 3-Methyl-3-phenylpyrrolidin-2-one provides an excellent case study in the application of fundamental organic reactions to construct complex, pharmaceutically relevant scaffolds. Both the intramolecular cyclization of a γ-amino acid and the Beckmann rearrangement of a cyclobutanone oxime represent viable, mechanistically sound strategies. The intramolecular cyclization route offers a more direct and likely more scalable approach, contingent on the efficient synthesis of the key 4-amino-4-methyl-3-phenylbutanoic acid precursor. The detailed mechanistic and procedural frameworks provided in this guide offer researchers a robust foundation for the synthesis and future derivatization of this important class of γ-lactams.

References
  • Cho, H. et al. (2024). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]

  • DePorre, Y. et al. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Request PDF. (n.d.). Direct γ-Lactam Synthesis from Cyclobutanone with Oximes via Beckmann Rearrangement. ResearchGate. Available at: [Link]

  • Cho, H. et al. (2024). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pu, X. et al. (2025). Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ-Lactams. Organic Letters. Available at: [Link]

  • Request PDF. (2026). An improved procedure for the Beckmann rearrangement of cyclobutanones. ResearchGate. Available at: [Link]

  • DePorre, Y. et al. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Angewandte Chemie. Available at: [Link]

  • RSC Publishing. (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Available at: [Link]

  • Schmiedel, V. et al. (2021). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition. Available at: [Link]

  • Various Authors. (n.d.). Access to chiral γ‐lactams via nitrogen‐based ring expansion of cyclobutanones. Various Sources.
  • Wikipedia. (n.d.). Lactam. Available at: [Link]

  • Shahedi, M. et al. (n.d.). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Y. et al. (2017). Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]

  • Schmiedel, V. et al. (2021). Synthesis of chiral lactams by asymmetric nitrogen insertion. Nature Communications. Available at: [Link]

  • Request PDF. (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. ResearchGate. Available at: [Link]

  • Vo, T. et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Wang, D. et al. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters. Available at: [Link]

  • Al-Smadi, M. et al. (2011). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters. Available at: [Link]

  • Pu, X. et al. (2025). Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ‑Lactams. PMC. Available at: [Link]

  • SpectraBase. (n.d.). (+-)-3-methyl-2-pyrrolidinone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Available at: [Link]

  • Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures? Available at: [Link]

  • PubChem. (n.d.). 1-Phenylpyrrolidin-2-one. Available at: [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

Sources

Foundational

In Silico Molecular Docking Studies of 3-Methyl-3-phenylpyrrolidin-2-one Derivatives: A Technical Guide to Kinetic Stabilization of Amyloidogenic Light Chains

Executive Summary: The Paradigm Shift in AL Amyloidosis Therapeutics Light chain (AL) amyloidosis is a devastating proteinopathy driven by the misfolding and aggregation of monoclonal immunoglobulin light chains (LCs) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift in AL Amyloidosis Therapeutics

Light chain (AL) amyloidosis is a devastating proteinopathy driven by the misfolding and aggregation of monoclonal immunoglobulin light chains (LCs) into toxic amyloid fibrils. Historically, therapeutic intervention has focused on depleting the precursor plasma cells. However, a highly promising complementary approach involves the kinetic stabilization of the native full-length lambda light chain dimer (FL LC2) through small molecule binding, which effectively raises the activation energy barrier to misfolding[1].

Early generations of kinetic stabilizers utilized a coumarin-based aromatic core, which successfully bound the FL LC2 interface but suffered from high off-target plasma protein binding, limiting their clinical translation[2]. Recent breakthroughs have demonstrated that replacing the coumarin core with a 2-pyridone scaffold—and specifically utilizing a 3-methyl-3-phenylpyrrolidin-2-one anchor substructure—drastically improves target affinity and reduces off-target binding[1].

This technical guide details the structural rationale, quantitative structure-activity relationship (SAR) data, and a self-validating in silico molecular docking workflow for evaluating 3-methyl-3-phenylpyrrolidin-2-one derivatives as potent FL LC2 kinetic stabilizers.

Mechanistic Rationale: The Entropic Advantage of Cyclization

The binding pocket for these kinetic stabilizers is located at the highly dynamic interface between the two variable domains ( VL​

VL​ ) of the FL LC2 dimer[1].

When designing the "anchor substructure" that inserts into this pocket, acyclic derivatives (e.g., simple alkyl-phenyl chains) face a severe entropic penalty . Upon binding, the acyclic chain must freeze into a single bioactive conformation, resulting in a massive loss of rotational and translational degrees of freedom.

By cyclizing the anchor into a 3-methyl-3-phenylpyrrolidin-2-one ring, we achieve rigid conformational restriction. The pyrrolidone ring pre-organizes the phenyl and methyl groups to perfectly match the hydrophobic topology of the VL​

VL​ interface. This pre-organization minimizes the entropic cost of binding ( ΔS ), driving a highly favorable free energy of binding ( ΔG ) and significantly lowering the half-maximal effective concentration ( EC50​ )[1].

SAR_Logic Coumarin Coumarin Core (High Plasma Protein Binding) Pyridone 2-Pyridone Core (Reduced Off-Target Binding) Coumarin->Pyridone Core Replacement Acyclic Acyclic Anchor (High Entropic Penalty) Pyridone->Acyclic Initial SAR Cyclic 3-Methyl-3-phenylpyrrolidin-2-one (Low Entropic Penalty, High Affinity) Acyclic->Cyclic Conformational Restriction Final Potent FL LC2 Kinetic Stabilizer (Efficacious in Human Plasma) Cyclic->Final Lead Optimization

Figure 1: SAR evolution logic for 3-methyl-3-phenylpyrrolidin-2-one stabilizers.

Self-Validating In Silico Molecular Docking Workflow

To accurately predict the binding affinities of novel 3-methyl-3-phenylpyrrolidin-2-one derivatives, a robust, self-validating computational protocol must be employed. Standard docking algorithms often fail at solvent-exposed protein-protein interfaces. Therefore, this workflow integrates standard docking with post-docking MM-GBSA (Molecular Mechanics Generalized Born Surface Area) scoring, a method proven highly effective for amyloidogenic targets[3].

Step-by-Step Methodology

Step 1: Target Preparation (FL LC2 Dimer)

  • Action: Retrieve the high-resolution X-ray crystal structure of the FL LC2 dimer (e.g., complexed with a known stabilizer like H9-FL) from the Protein Data Bank.

  • Causality: The structure must be prepared at a physiological pH of 7.4. The hydrogen-bonding network at the VL​

    VL​ interface is exquisitely sensitive to the protonation states of local histidine and aspartate residues. Incorrect protonation will artificially repel the pyridone core.

Step 2: Ligand Stereoisomer Generation

  • Action: Generate 3D conformations for the 3-methyl-3-phenylpyrrolidin-2-one derivatives.

  • Causality: The C3 position of the pyrrolidin-2-one ring is a chiral center. Because the VL​

    VL​ binding pocket is asymmetric, the (R) and (S) enantiomers will exhibit distinct steric clashes and binding affinities. Both must be generated, minimized (OPLS4 force field), and docked independently[1].

Step 3: Receptor Grid Generation & Crystallographic Validation

Action: Center the docking grid on the co-crystallized ligand at the VL​

VL​ interface.
  • Self-Validation Loop: Before screening novel compounds, extract the co-crystallized ligand and re-dock it into the empty grid. If the Root Mean Square Deviation (RMSD) between the docked pose and the empirical X-ray pose exceeds 2.0 Å, the grid parameters are rejected and recalculated. This ensures the system's trustworthiness before predictive scoring begins.

  • Step 4: High-Throughput Docking & MM-GBSA Scoring

    • Action: Execute docking using Glide Extra Precision (XP) or AutoDock Vina. Subject the top 10 poses to MM-GBSA calculations.

    • Causality: Standard docking scores fail to accurately penalize solvent exposure. MM-GBSA recalculates the binding free energy by incorporating implicit solvation models, which is critical for ligands binding at the partially solvent-exposed VL​

      VL​ interface of amyloidogenic proteins[3].

    DockingWorkflow TargetPrep Target Preparation (FL LC2 Dimer, pH 7.4) GridGen Receptor Grid Generation (VL-VL Interface) TargetPrep->GridGen LigandPrep Ligand Preparation (3-Methyl-3-phenylpyrrolidin-2-one) Docking High-Throughput Docking (Glide XP / Vina) LigandPrep->Docking GridGen->Docking Scoring MM-GBSA Scoring & Entropic Penalty Assessment Docking->Scoring Validation Crystallographic Validation (RMSD < 2.0 Å vs X-ray) Scoring->Validation

    Figure 2: In silico docking workflow for FL LC2 kinetic stabilizers.

    Quantitative SAR Data & Translational Impact

    The in silico predictions strongly correlate with in vitro fluorescence polarization assays measuring the kinetic stabilization of AL patient-derived λ FL LC2s in human plasma. As summarized in the table below, the cyclization of the anchor substructure to a 3-methyl-3-phenylpyrrolidin-2-one ring rescues the binding affinity lost by the acyclic derivatives, while the 2-pyridone core maintains the highly desirable low plasma protein binding profile[1].

    Table 1: SAR Comparison of FL LC2 Kinetic Stabilizers
    Compound Anchor TypeRepresentative CoreFL LC2 EC50​ (nM)Plasma Protein BindingEntropic Penalty
    1st Gen (Baseline) Coumarin~500 - 1000High Moderate
    Acyclic Anchor 2-Pyridone> 5000LowHigh
    Cyclized Anchor (Racemate) 3-Methyl-3-phenylpyrrolidin-2-one2456LowLow
    Cyclized Anchor (Enantiopure) 3-Methyl-3-phenylpyrrolidin-2-one< 1000 (Estimated)LowLow

    Note: The EC50​ for the racemate of the 3-methyl-3-phenylpyrrolidine derivative (Compound 21) is 2456 nM. Because it was tested as a racemate, the mixture likely underestimates the true potency of the active enantiopure compound[1].

    Conclusion

    By leveraging structure-based drug design and rigorous in silico validation, the 3-methyl-3-phenylpyrrolidin-2-one scaffold has emerged as a superior anchor for FL LC2 kinetic stabilizers. This scaffold successfully navigates the thermodynamic tightrope of AL amyloidosis drug development: maximizing target affinity via conformational restriction while minimizing off-target plasma protein binding.

    References

    • Lederberg, O. L., et al. "Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains." Journal of Medicinal Chemistry (2024).[Link]

    • Rani, D., et al. "Synergistic Effect of Mutations in the Amyloidogenic Core of Human Amylin (hAM) Affords a New Potent Inhibitor of hAM Fibrillation: Computational Design and Experimental Validation." ACS Chemical Neuroscience (2026).[Link]

    Sources

    Exploratory

    Preliminary In Vitro Binding Affinity of 3-Methyl-3-phenylpyrrolidin-2-one: A Dual-Target Scaffold in Amyloidosis and Adrenergic Pharmacology

    Executive Summary The compound 3-Methyl-3-phenylpyrrolidin-2-one (CAS: 51439-71-5) has emerged as a highly versatile and privileged rigidified scaffold in modern medicinal chemistry[1]. Originally explored for its neurop...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 3-Methyl-3-phenylpyrrolidin-2-one (CAS: 51439-71-5) has emerged as a highly versatile and privileged rigidified scaffold in modern medicinal chemistry[1]. Originally explored for its neuropharmacological properties, recent structural biology and high-throughput screening efforts have repurposed this lactam core as a critical "anchor substructure" in the kinetic stabilization of amyloidogenic proteins[2].

    This technical whitepaper synthesizes the in vitro binding affinity profiles, structure-activity relationships (SAR), and experimental validation protocols for 3-Methyl-3-phenylpyrrolidin-2-one across its two primary pharmacological domains:

    • Proteinopathy: As a kinetic stabilizer of full-length immunoglobulin light chains (FL LC2) for the treatment of AL amyloidosis[3].

    • Neuropharmacology: As a core motif in the design of selective α1​

      • and α2C​ -adrenergic receptor antagonists[4].

    By analyzing the causality behind the scaffold's binding mechanics, this guide provides drug development professionals with a self-validating framework for utilizing pyrrolidin-2-one derivatives in targeted ligand design.

    Mechanistic Rationale of the Pyrrolidin-2-one Scaffold

    The therapeutic utility of 3-methyl-3-phenylpyrrolidin-2-one stems from its highly defined stereochemical and electronic environment. The cyclization of acyclic precursors into a 5-membered lactam ring severely restricts the conformational degrees of freedom.

    • Entropic Advantage: In the context of protein-ligand interactions, pre-organizing the phenyl and methyl groups at the C3 position reduces the entropic penalty ( ΔS ) typically incurred upon binding to a rigid receptor pocket or protein-protein interface[2].

    • Chiral Recognition: The C3 stereocenter is critical. Enantiopure derivatives, particularly the (R) -enantiomers, consistently demonstrate superior binding affinities compared to their (S) -counterparts or racemic mixtures, indicating highly specific spatial requirements within the target binding clefts[2].

    • Plasma Protein Evasion: Historically, flat, aromatic cores (like coumarins) exhibited excessive binding to human serum albumin, reducing the effective stoichiometry available for the target[3]. The transition to a 3-alkyl-3-phenylpyrrolidine-2-pyridone system drastically reduces off-target plasma protein binding while maintaining target affinity[5].

    Application I: Kinetic Stabilization in AL Amyloidosis

    Systemic Light Chain (AL) amyloidosis is a fatal monoclonal plasma cell disorder characterized by the misfolding and aggregation of immunoglobulin light chains into amyloid fibrils, which deposit in organs and cause severe dysfunction[6].

    Binding Affinity & SAR Data

    Recent breakthroughs have identified that small molecules can selectively bind to the native state of the full-length light chain dimer (FL LC2) over the misfolding transition state, thereby kinetically trapping the protein in its functional form[3]. The 3-methyl-3-phenylpyrrolidin-2-one scaffold, when coupled with a 2-pyridone core, acts as an ideal anchor substructure that binds directly to the VL​−VL​ interface of the dimer[6].

    Table 1: In Vitro Binding Affinity ( EC50​ ) of Pyrrolidin-2-one Stabilizers against FL LC2

    Compound IDAnchor SubstructureDistal Substructure EC50​ (nM)Notes
    Stabilizer 21 3-Methyl-3-phenylpyrrolidine (Racemate)Standard Pyridone2456.0Baseline cyclized anchor; mixture underestimates pure enantiomer potency[2].
    Compound 34 3-Ethyl-3-phenylpyrrolidineStandard Pyridone1538.0Ethyl substitution at C3 improves hydrophobic packing[2].
    Compound 32 3-Fluoro-3-phenylpyrrolidineStandard Pyridone> 3000.0Fluoro substitution decreases potency[2].
    Stabilizer 2 (R)-3-Methyl-3-phenylpyrrolidineAzetidine-Imidazopyrazine51.8Highly optimized linear urea linker; massive potency gain[2].

    Data synthesized from Lederberg et al., Journal of Medicinal Chemistry (2024)[7].

    Mechanism of Kinetic Stabilization

    AL_Amyloidosis Native Native FL LC2 Dimer Misfolded Misfolded Monomer Native->Misfolded Denaturation Complex Stabilized Native Complex Native->Complex Kinetic Stabilization Amyloid Amyloid Fibrils Misfolded->Amyloid Aggregation Stabilizer 3-Methyl-3-phenylpyrrolidin-2-one Derivative Stabilizer->Native Binds V_L-V_L Interface Complex->Misfolded Prevents Misfolding

    Caption: Kinetic stabilization pathway of FL LC2 dimers by pyrrolidin-2-one derivatives.

    Experimental Protocol: FL LC2 Stabilization Assay

    To validate the EC50​ of these compounds, a self-validating biochemical assay using patient-derived recombinant proteins is required[5].

    Step-by-Step Methodology:

    • Protein Preparation: Express recombinant human FL LC2 constructs (e.g., H9 or H16) containing a Q79C mutation in E. coli. Purify via size-exclusion chromatography (SEC)[5].

    • Fluorophore Conjugation: Conjugate the Q79C mutant with a fluorophore (e.g., fluorescein) to create the labeled constructs (H9* or H16*) for fluorescence polarization (FP) or FRET tracking[5].

    • Plasma Matrix Preparation: Filter human blood plasma to remove cellular debris, ensuring the assay mimics physiological protein-binding competition[5].

    • Incubation: Plate 5 μ M of the labeled FL LC2 in a 96-well plate. Add serial dilutions of the 3-methyl-3-phenylpyrrolidin-2-one derivative (ranging from 0.1 nM to 100 μ M). Incubate at 37°C for 2 hours to allow equilibrium binding.

    • Stress Induction & Measurement: Apply a chaotropic stressor (e.g., urea) or thermal stress to induce unfolding. Measure the fraction of folded protein remaining using an FP microplate reader.

    • Data Analysis: Plot the fraction folded against the log of the compound concentration. Fit the curve using a four-parameter logistic non-linear regression to determine the EC50​ .

    Application II: Alpha-Adrenergic Receptor ( α -AR) Antagonism

    Beyond proteinopathies, the 3-methyl-3-phenylpyrrolidin-2-one scaffold is utilized in the central nervous system (CNS) space. It serves as a structural analog to known pyrrolidine and piperidine-based monoamine ligands, demonstrating specific binding affinity for α1​ and α2C​ adrenoceptors[4][8].

    Receptor Subtype Selectivity

    The α2​ -adrenoceptors are divided into three genetic subtypes: α2A​ , α2B​ , and α2C​ . While α2A​ is widely expressed peripherally, α2C​ is concentrated in the CNS and modulates specific behavioral responses[4]. Coupling the 3-methyl-3-phenylpyrrolidin-2-one core to a benzodioxane or piperidine moiety yields highly selective α2C​ antagonists[4].

    Signal Transduction Interference

    Alpha2C_Pathway Ligand Pyrrolidin-2-one Derivative Receptor α2C-Adrenoceptor (CHO Cells) Ligand->Receptor Antagonism (Blocks Agonist) Gprotein Gi/o Protein Activation Receptor->Gprotein Modulates Effector Adenylyl Cyclase Inhibition Gprotein->Effector Inhibits cAMP Decreased cAMP Levels Effector->cAMP Results in

    Caption: Antagonism of the α2C-Adrenoceptor GPCR signaling pathway by pyrrolidin-2-one ligands.

    Experimental Protocol: Radioligand Displacement Assay

    To quantify the binding affinity ( Ki​ ) of pyrrolidin-2-one derivatives at α -ARs, a competitive radioligand binding assay is the gold standard[4].

    Step-by-Step Methodology:

    • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably transfected with human α2A​ or α2C​ receptors in HAM F-12 medium supplemented with 10% FCS, 25 mM HEPES, and antibiotics at 37°C in a 5% CO2​ atmosphere[9].

    • Membrane Preparation: Harvest the cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in the assay buffer.

    • Binding Reaction: In a 96-well format, combine 10-20 μ g of membrane protein with a fixed concentration of a tritiated antagonist (e.g., 1 nM [3H] -RX821002). Add serial dilutions of the 3-methyl-3-phenylpyrrolidin-2-one test compound ( 10−10 to 10−4 M).

    • Incubation & Filtration: Incubate the mixture at room temperature for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

    • Quantification: Wash the filters three times with ice-cold buffer. Transfer filters to vials, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the IC50​ from the displacement curve. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

    Conclusion

    The 3-methyl-3-phenylpyrrolidin-2-one scaffold is a powerful structural motif that bridges the gap between neuropharmacology and proteinopathy. By enforcing a rigid, entropically favorable conformation, it allows for high-affinity binding to complex protein interfaces—whether that is the VL​−VL​ dimer interface of amyloidogenic light chains or the orthosteric binding pocket of α2C​ -adrenoceptors. Future drug development efforts should continue to exploit the C3 stereocenter to fine-tune pharmacokinetic properties and target selectivity.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: A Step-by-Step Guide to the Synthesis of 3-Methyl-3-phenylpyrrolidine via LiAlH₄ Reduction

    Abstract This application note provides a comprehensive, in-depth protocol for the chemical reduction of the lactam 3-Methyl-3-phenylpyrrolidin-2-one to its corresponding cyclic amine, 3-Methyl-3-phenylpyrrolidine, using...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note provides a comprehensive, in-depth protocol for the chemical reduction of the lactam 3-Methyl-3-phenylpyrrolidin-2-one to its corresponding cyclic amine, 3-Methyl-3-phenylpyrrolidine, using lithium aluminum hydride (LiAlH₄). The document details the underlying reaction mechanism, offers a field-proven, step-by-step experimental procedure, outlines critical safety protocols for handling LiAlH₄, and describes the standard workup and purification techniques. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis who require a reliable and well-understood method for lactam reduction.

    Introduction and Scientific Background

    The reduction of amides and lactams to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules, including pharmaceuticals and natural products. The pyrrolidine scaffold, in particular, is a privileged structure found in numerous FDA-approved drugs. The target molecule of this protocol, 3-Methyl-3-phenylpyrrolidine, serves as a valuable building block for more complex chemical entities.

    Lithium aluminum hydride (LiAlH₄ or LAH) is an exceptionally powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, and, notably, amides.[1] Unlike weaker agents such as sodium borohydride (NaBH₄), which are generally ineffective for amide reduction, LiAlH₄ provides a reliable route to completely reduce the carbonyl group of a lactam to a methylene (–CH₂) group. This guide will elucidate the mechanism and practical application of this powerful reagent for the specific conversion of 3-Methyl-3-phenylpyrrolidin-2-one.

    Reaction Mechanism: From Lactam to Amine

    The reduction of a lactam with LiAlH₄ is distinct from the reduction of ketones or esters, as the carbonyl oxygen is completely removed and replaced by two hydrogen atoms.[2] The process proceeds through a highly reactive iminium ion intermediate.[3]

    The mechanism for the reduction of 3-Methyl-3-phenylpyrrolidin-2-one, a tertiary lactam, can be described in the following steps:

    • Initial Hydride Attack: A hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the lactam. This breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate where the oxygen is coordinated to the aluminum species.[3]

    • Iminium Ion Formation: The tetrahedral intermediate is unstable. The lone pair of electrons on the nitrogen atom facilitates the elimination of the oxygen atom, which departs as part of a metal aluminate complex. This step is the key differentiator in amide reduction and results in the formation of a transient, highly electrophilic iminium ion (C=N⁺).[3]

    • Second Hydride Attack: A second equivalent of hydride rapidly attacks the electrophilic carbon of the iminium ion. This neutralizes the positive charge on the nitrogen and forms the final C-H bond, yielding the desired amine product.[4]

    • Workup: The reaction is quenched with water and base, which hydrolyzes the aluminum-nitrogen and aluminum-oxygen bonds to release the final amine product and precipitate aluminum salts.[5]

    Caption: Overall reaction scheme for the reduction of the lactam.

    Mandatory Safety Precautions

    WARNING: Lithium aluminum hydride is a highly reactive and dangerous substance that demands strict adherence to safety protocols.

    • Water Reactivity: LiAlH₄ reacts violently and exothermically with water, alcohols, and other protic solvents to release flammable hydrogen gas.[6][7] This reaction can cause fires. NEVER use water to extinguish a LiAlH₄ fire; use a Class D fire extinguisher or smother with dry sand.[8]

    • Pyrophoricity: LiAlH₄ powder can ignite spontaneously in moist air or from friction.[7] It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).[8]

    • Corrosivity: The reagent is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6]

    • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical safety goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) when handling LiAlH₄.[9][10]

    • Handling: Weigh and transfer LiAlH₄ in a fume hood or glove box. Avoid creating dust.[9] Ensure all glassware is oven- or flame-dried immediately before use to remove any traces of moisture.

    Experimental Protocol

    This protocol is designed for a specific scale but can be adapted as needed. All calculations should be based on the limiting reagent.

    Materials and Reagents
    Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)Equivalents
    3-Methyl-3-phenylpyrrolidin-2-one175.235.00 g28.531.0
    Lithium Aluminum Hydride (LiAlH₄)37.952.16 g57.062.0
    Anhydrous Tetrahydrofuran (THF)-150 mL--
    Deionized Water (for workup)-~25 mL--
    15% (w/v) Sodium Hydroxide (aq)-~2.2 mL--
    Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
    Equipment
    • 500 mL three-neck round-bottom flask, oven-dried

    • Reflux condenser, oven-dried

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas inlet and bubbler

    • Heating mantle with a laboratory jack[11]

    • Ice-water bath

    • Addition funnel (optional, for large-scale reactions)

    • Standard glassware for workup and purification

    Step-by-Step Procedure

    Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup (Fieser Method) cluster_purification Purification prep1 Oven-dry all glassware prep2 Assemble apparatus under N₂/Ar prep1->prep2 react1 Dissolve lactam in anhydrous THF prep2->react1 react2 Cool flask to 0°C react1->react2 react3 Slowly add LiAlH₄ in portions react2->react3 react4 Warm to RT, then reflux for 4-6 hours react3->react4 work1 Cool reaction to 0°C react4->work1 work2 CAUTIOUSLY add 2.2 mL H₂O work1->work2 work3 CAUTIOUSLY add 2.2 mL 15% NaOH work2->work3 work4 Add 6.6 mL H₂O work3->work4 work5 Warm to RT and stir for 30 min work4->work5 work6 Filter granular salts work5->work6 purify1 Collect filtrate work6->purify1 purify2 Dry organic layer with MgSO₄ purify1->purify2 purify3 Remove solvent via rotary evaporation purify2->purify3 purify4 Analyze crude product (NMR, GC-MS) purify3->purify4

    Caption: Experimental workflow from setup to product analysis.

    1. Apparatus Setup:

    • Assemble the oven-dried 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Ensure all joints are properly sealed.

    • Maintain a positive pressure of inert gas throughout the entire procedure.

    2. Reaction Execution:

    • To the flask, add 3-Methyl-3-phenylpyrrolidin-2-one (5.00 g, 28.53 mmol).

    • Add 100 mL of anhydrous THF to dissolve the starting material. Begin stirring.

    • Cool the flask to 0 °C using an ice-water bath.

    • With extreme caution , slowly and portion-wise add the solid LiAlH₄ (2.16 g, 57.06 mmol) to the stirred solution. Note: The addition is exothermic and will cause gas evolution. Add slowly to maintain control.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Using a heating mantle elevated on a lab jack, heat the reaction mixture to a gentle reflux (approx. 66 °C for THF).

    • Maintain the reflux for 4-6 hours to ensure the reaction goes to completion.

    3. Reaction Workup (Fieser Method):

    • After the reflux period, turn off the heating and allow the flask to cool to room temperature. Once at room temperature, cool it further to 0 °C in an ice-water bath.

    • Dilute the reaction mixture with 50 mL of anhydrous diethyl ether or THF to ensure it remains stirrable during the quench.[11]

    • The following additions must be performed EXTREMELY SLOWLY AND CAREFULLY with vigorous stirring as the quenching is highly exothermic and produces hydrogen gas.[11][12]

      • Slowly, drop-by-drop, add 2.2 mL of deionized water . (Based on x g of LiAlH₄, add x mL of H₂O).
      • Next, slowly, drop-by-drop, add 2.2 mL of 15% aqueous NaOH . (Based on x g of LiAlH₄, add x mL of 15% NaOH).
      • Finally, slowly, drop-by-drop, add 6.6 mL of deionized water . (Based on x g of LiAlH₄, add 3x mL of H₂O).
    • Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 30 minutes. A white, granular precipitate of aluminum salts should form, which is easy to filter.[5]

    4. Product Isolation and Purification:

    • Filter the slurry through a Büchner funnel, washing the white solid (the filter cake) thoroughly with two portions of THF or diethyl ether (2 x 25 mL) to recover all the product.

    • Combine the filtrate and the washes.

    • Dry the organic solution over anhydrous magnesium sulfate, then filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Methyl-3-phenylpyrrolidine.

    • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

    5. Characterization:

    • The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The disappearance of the amide carbonyl peak in the ¹³C NMR spectrum (typically ~175 ppm) is a key indicator of a successful reduction.

    References

    • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

    • Chemistry Steps. (2020). Amide Reduction Mechanism by LiAlH4. [Link]

    • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

    • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]

    • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]

    • Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. [Link]

    • University of California, Los Angeles. (n.d.). LCSS: LITHIUM ALUMINUM HYDRIDE. [Link]

    • University of Georgia Office of Research. (n.d.). LithiumAluminumHydride-16853-85-3.docx. [Link]

    • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

    • Organic Chemistry Portal. (n.d.). Workup for Aluminum Hydride Reductions. [Link]

    • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

    • Chandra, T., & Jeffrey, P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

    • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. [Link]

    • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

    Sources

    Application

    Application Notes and Protocols for the Chiral Resolution of 3-Methyl-3-phenylpyrrolidin-2-one via Diastereomeric Crystallization

    Abstract This technical guide provides a comprehensive framework for the chiral resolution of racemic 3-methyl-3-phenylpyrrolidin-2-one, a valuable chiral building block in medicinal chemistry. The primary method detaile...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a comprehensive framework for the chiral resolution of racemic 3-methyl-3-phenylpyrrolidin-2-one, a valuable chiral building block in medicinal chemistry. The primary method detailed is diastereomeric crystallization, a robust and scalable technique for separating enantiomers. This document elucidates the underlying chemical principles, offers a detailed, step-by-step protocol for the resolution process, and provides methodologies for the analysis of enantiomeric purity. The causality behind experimental choices is explained to empower researchers in adapting and optimizing the protocol for their specific needs.

    Introduction: The Imperative of Chirality in Drug Development

    Chirality is a fundamental property of many drug molecules, where two enantiomers, non-superimposable mirror images, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is a critical endeavor in the pharmaceutical industry. 3-Methyl-3-phenylpyrrolidin-2-one possesses a stereogenic center at the C3 position, making it a chiral molecule that exists as a pair of enantiomers. The separation of these enantiomers is essential for the development of stereochemically pure active pharmaceutical ingredients (APIs).

    Diastereomeric crystallization is a classical yet highly effective method for chiral resolution.[1][2] This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]

    The Principle of Diastereomeric Resolution

    The core principle of this resolution strategy is the conversion of a pair of enantiomers, which are physically inseparable by simple crystallization, into a pair of diastereomers with distinct physical properties. For the weakly acidic N-H of the lactam in 3-methyl-3-phenylpyrrolidin-2-one, a chiral base is an appropriate resolving agent.

    The reaction of the racemic lactam (rac-(R/S)-Lactam) with an enantiopure chiral base ((R)-Base) results in the formation of two diastereomeric salts: [(R)-Lactam·(R)-Base] and [(S)-Lactam·(R)-Base]. These diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize, allowing for its isolation by filtration. The enantiomerically enriched lactam is then recovered by breaking the salt, typically through treatment with an acid.

    Synthesis of Racemic 3-Methyl-3-phenylpyrrolidin-2-one

    A common route to the synthesis of the racemic starting material involves the cyclization of a suitable precursor. A plausible synthetic pathway is the reductive amination and subsequent cyclization of a γ-keto acid or its ester derivative.

    Protocol: Synthesis of Racemic 3-Methyl-3-phenylpyrrolidin-2-one
    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-amino-2-methyl-2-phenylbutanoate (1.0 eq) in a suitable solvent such as toluene.

    • Cyclization: Add a catalytic amount of a suitable acid or base to promote intramolecular cyclization. Heat the reaction mixture to reflux.

    • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a mild acid, a mild base, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield racemic 3-methyl-3-phenylpyrrolidin-2-one.

    Chiral Resolution via Diastereomeric Crystallization

    The selection of an appropriate chiral resolving agent and crystallization solvent is paramount for a successful resolution. This often involves an empirical screening process. For the resolution of 3-methyl-3-phenylpyrrolidin-2-one, chiral amines such as (R)-(-)-1-phenylethanamine or (S)-(+)-1-phenylethanamine are suitable candidates.

    Step-by-Step Protocol for Diastereomeric Crystallization
    • Diastereomeric Salt Formation:

      • In a flask, dissolve racemic 3-methyl-3-phenylpyrrolidin-2-one (1.0 eq) in a minimal amount of a heated solvent (e.g., methanol, ethanol, acetone, or ethyl acetate).

      • In a separate flask, dissolve the chiral resolving agent, for example, (R)-(-)-1-phenylethanamine (0.5-1.0 eq), in the same solvent. A sub-stoichiometric amount of the resolving agent can often lead to higher enantiomeric excess in the crystalline salt.[5]

      • Slowly add the solution of the resolving agent to the solution of the racemic lactam with gentle stirring.

    • Crystallization:

      • Allow the solution to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if available.

      • For further crystallization, the flask can be placed in a refrigerator or an ice bath.

    • Isolation of the Diastereomeric Salt:

      • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

      • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Liberation of the Enantiomerically Enriched Lactam:

      • Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Add a dilute aqueous acid solution (e.g., 1 M HCl) dropwise with stirring until the aqueous layer is acidic. This will protonate the chiral amine, breaking the salt.

      • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

      • Filter and evaporate the solvent to yield the enantiomerically enriched 3-methyl-3-phenylpyrrolidin-2-one.

    Optimization of Resolution Parameters

    The efficiency of the chiral resolution is highly dependent on several factors that can be optimized:

    ParameterRationale and Optimization Strategy
    Chiral Resolving Agent The choice of the resolving agent is critical. Screening of different chiral bases (e.g., different substituted phenylethylamines, brucine, etc.) is recommended.
    Solvent The solubility of the diastereomeric salts varies significantly with the solvent. A screening of various solvents (alcohols, ketones, esters, and their mixtures) is necessary to find a system where the difference in solubility is maximized.
    Stoichiometry While a 1:1 molar ratio can be used, employing 0.5 equivalents of the resolving agent can be more efficient and cost-effective.[5]
    Temperature A slow cooling profile generally leads to crystals of higher purity. The final temperature of crystallization will also affect the yield and purity.
    Concentration The concentration of the reactants in the solvent affects the supersaturation and thus the crystallization process.

    Analysis of Enantiomeric Purity

    High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric excess (e.e.) of the resolved product.[6][7]

    Protocol for Chiral HPLC Analysis
    • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for the separation of a wide range of chiral compounds.[8]

    • Mobile Phase Screening:

      • Start with a standard mobile phase for normal phase chromatography, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

      • If separation is not achieved, the polarity can be adjusted by varying the ratio of the solvents. Other alcohols like ethanol can also be screened.

      • For weakly acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

    • Method Optimization:

      • Adjust the flow rate to balance analysis time and resolution (a typical starting point is 1.0 mL/min).

      • Optimize the column temperature.

    • Sample Preparation and Analysis:

      • Dissolve a small amount of the resolved lactam in the mobile phase.

      • Inject the sample onto the equilibrated HPLC system.

      • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

    Workflow Visualization

    The overall process of chiral resolution of 3-methyl-3-phenylpyrrolidin-2-one by diastereomeric crystallization is summarized in the following workflow diagram.

    G cluster_0 Synthesis of Racemic Lactam cluster_1 Diastereomeric Salt Formation cluster_2 Separation cluster_3 Liberation and Analysis start Racemic 3-Methyl-3-phenylpyrrolidin-2-one racemic_lactam Dissolved Racemic Lactam (R/S)-Lactam start->racemic_lactam salt_formation Formation of Diastereomeric Salts [(R)-Lactam·(R)-Base] + [(S)-Lactam·(R)-Base] racemic_lactam->salt_formation resolving_agent Chiral Resolving Agent (R)-Base resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) [(R)-Lactam·(R)-Base] filtration->less_soluble more_soluble More Soluble Diastereomer (Mother Liquor) [(S)-Lactam·(R)-Base] filtration->more_soluble liberation Salt Breaking (Acid Treatment) less_soluble->liberation enantioenriched_lactam Enantioenriched Lactam (R)-Lactam liberation->enantioenriched_lactam analysis Chiral HPLC Analysis enantioenriched_lactam->analysis final_product Enantiomerically Pure Product analysis->final_product

    Caption: Workflow for Chiral Resolution.

    Conclusion

    The chiral resolution of 3-methyl-3-phenylpyrrolidin-2-one by diastereomeric crystallization is a powerful and adaptable method for obtaining enantiomerically pure material. Success hinges on the systematic screening of resolving agents and solvents, followed by the careful optimization of crystallization conditions. The protocols and guidelines presented in this application note provide a robust starting point for researchers in the field of drug discovery and development to achieve efficient separation of this and structurally related chiral lactams.

    References

    • Wikipedia. (2024). Chiral resolution. [Link]

    • Lam, W. H., & Ng, K. M. (n.d.). Chiral resolution by diastereomeric salt crystallization. HKUST SPD. [Link]

    • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092. [Link]

    • Pharmaceutical Technology. (2016). Chiral Resolution with and without Resolving Agents. [Link]

    • Kwan, M. H. T., Breen, J., Bowden, M., Conway, L., Jones, M. F., Munday, R., Screen, T., & Blacker, A. J. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

    • Frank, R. L., Schmitz, W. R., & Zeidman, B. (n.d.). 1,5-dimethyl-2-pyrrolidone. Organic Syntheses Procedure. [Link]

    • Gawell, L., & Peter. (n.d.). Synthesis of Chiral 5-Substituted 2-Pyrrolidones, Metabolites of the Antipsychotic Benzamides Remoxipride and Raclopride. Amanote Research. [Link]

    • Vedejs, E., & Fields, S. C. (1996). Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. The Journal of Organic Chemistry, 61(8), 2684–2692. [Link]

    • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5641-5643. [Link]

    • Jurin, M., & Roje, M. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. International Journal of Molecular Sciences, 25(9), 5092. [Link]

    • Blacker, A. J., & Jones, M. F. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3159–3170. [Link]

    • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

    • Armstrong, D. W., & Han, X. (2017). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 29(3), 115-124. [Link]

    • Gais, H.-J., & Brandt, J. (n.d.). Half-equivalent method in diastereomeric salt resolution. Wikipedia. [Link]

    • (n.d.). Diastereomeric Salt Formation. Chiralpedia. [Link]

    • Phenomenex. (n.d.). Daicel and ChromTech columns. [Link]

    • (n.d.). Synthesis and resolution of diastereomers of β‐lactam 1 by coupling.... ResearchGate. [Link]

    • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

    • Beilstein Journals. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

    • Gotor-Fernández, V., & Gotor, V. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Catalysts, 14(11), 861. [Link]

    • List, B., & Seayad, J. (2016). Synthesis of chiral lactams by asymmetric nitrogen insertion. Nature Chemistry, 8(12), 1148–1154. [Link]

    Sources

    Method

    Application Notes and Protocols for the Scale-Up Batch Reactor Synthesis of 3-Methyl-3-phenylpyrrolidin-2-one

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted γ-Lactams The γ-lactam scaffold is a privileged structure in medicinal chemistry, forming the core of numerous...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Significance of Substituted γ-Lactams

    The γ-lactam scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticonvulsants, nootropics, and anti-inflammatory agents. The introduction of substituents on the pyrrolidin-2-one ring allows for the fine-tuning of a molecule's pharmacological properties. 3-Methyl-3-phenylpyrrolidin-2-one is a valuable building block in this context, offering a chiral center and lipophilic groups that can be pivotal for molecular recognition by biological targets.

    The transition from laboratory-scale synthesis to a robust, scalable batch reactor process presents significant challenges. These include ensuring consistent yield and purity, managing reaction exotherms, and guaranteeing the safety of the operation. This document provides a comprehensive guide to the scale-up synthesis of 3-Methyl-3-phenylpyrrolidin-2-one, grounded in established principles of organic chemistry and process safety.

    Synthetic Strategy: α-Alkylation of a Pre-formed Lactam

    A robust and scalable approach to the synthesis of 3-Methyl-3-phenylpyrrolidin-2-one is the α-alkylation of 3-phenylpyrrolidin-2-one. This method is predicated on the deprotonation of the acidic α-proton to the carbonyl group, followed by nucleophilic attack on an alkylating agent.

    Reaction Mechanism

    The reaction proceeds in two key steps:

    • Enolate Formation: 3-Phenylpyrrolidin-2-one is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The base abstracts the proton at the C-3 position, which is rendered acidic by the adjacent carbonyl and phenyl groups. This results in the formation of a resonance-stabilized enolate.

    • Nucleophilic Substitution (SN2): The resulting enolate acts as a potent nucleophile, attacking the electrophilic methyl group of a methylating agent, typically methyl iodide (CH₃I), in a classic SN2 reaction. This forms the new carbon-carbon bond, yielding the desired 3-Methyl-3-phenylpyrrolidin-2-one.

    The choice of a strong, sterically hindered base is critical to favor deprotonation at the α-carbon over nucleophilic attack at the carbonyl group. An aprotic polar solvent, such as Tetrahydrofuran (THF), is employed to solvate the cation of the base and facilitate the reaction while being unreactive under the basic conditions.

    Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation (SN2) 3-Phenylpyrrolidin-2-one 3-Phenylpyrrolidin-2-one Enolate Resonance-Stabilized Enolate 3-Phenylpyrrolidin-2-one->Enolate + NaH - H₂ Base Sodium Hydride (NaH) H2 H₂ (gas) Final_Product 3-Methyl-3-phenylpyrrolidin-2-one Enolate->Final_Product + CH₃I - NaI Enolate->Final_Product Methyl_Iodide Methyl Iodide (CH₃I) NaI NaI (salt)

    Figure 1: Reaction mechanism for the synthesis of 3-Methyl-3-phenylpyrrolidin-2-one.

    Batch Reactor Synthesis Protocol

    This protocol is designed for a 50 L glass-lined batch reactor. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the strong base with atmospheric moisture.

    Materials and Reagents
    Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
    3-Phenylpyrrolidin-2-one161.203.22 kg20.0Ensure dryness
    Sodium Hydride (60% dispersion in mineral oil)24.00 (for pure NaH)1.00 kg25.0Highly reactive; handle with extreme care
    Tetrahydrofuran (THF), anhydrous72.1130 L-Ensure solvent is dry
    Methyl Iodide (CH₃I)141.943.12 kg (1.37 L)22.0Toxic and volatile
    Saturated aqueous NH₄Cl-~10 L-For quenching
    Ethyl Acetate88.11~20 L-For extraction
    Brine (saturated NaCl solution)-~10 L-For washing
    Anhydrous Magnesium Sulfate (MgSO₄)120.37~1 kg-For drying
    Experimental Workflow

    Workflow A Reactor Preparation (Inert Atmosphere) B Charge THF and 3-Phenylpyrrolidin-2-one A->B C Cool to 0°C B->C D Portion-wise addition of Sodium Hydride C->D E Stir at 0-5°C (Enolate Formation) D->E Control H₂ evolution F Cool to -5°C E->F G Slow addition of Methyl Iodide F->G Maintain T < 0°C H Warm to Room Temp. (Reaction Monitoring) G->H I Reaction Quench (aq. NH₄Cl) H->I Reaction Complete J Work-up (Extraction & Washing) I->J K Drying and Solvent Removal J->K L Purification (e.g., Crystallization) K->L M Final Product L->M

    Figure 2: Step-by-step workflow for the batch reactor synthesis.
    Step-by-Step Procedure
    • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and has been purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

    • Charging Reagents: Charge anhydrous THF (20 L) into the reactor. Add 3-phenylpyrrolidin-2-one (3.22 kg) to the reactor with moderate stirring until fully dissolved.

    • Initial Cooling: Cool the reactor contents to 0°C using a suitable cooling system.

    • Base Addition: Carefully add the sodium hydride dispersion (1.00 kg) in portions over 1-2 hours. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and monitor the rate of gas evolution. The temperature should be maintained between 0-5°C.

    • Enolate Formation: After the addition of sodium hydride is complete, stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete deprotonation.

    • Alkylation Cooling: Cool the reaction mixture to -5°C.

    • Methyl Iodide Addition: Slowly add methyl iodide (1.37 L) via a dropping funnel or pump over 1-2 hours. Maintain the internal temperature below 0°C to control the exothermic reaction.

    • Reaction Completion: Once the methyl iodide addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

    • Quenching: Once the reaction is complete, cool the reactor to 0°C. Slowly and carefully add saturated aqueous ammonium chloride solution (~10 L) to quench the excess sodium hydride. Caution: This is an exothermic process with further hydrogen evolution.

    • Work-up:

      • Transfer the reactor contents to a larger vessel for extraction.

      • Add ethyl acetate (10 L) and stir. Separate the organic layer.

      • Extract the aqueous layer with ethyl acetate (2 x 5 L).

      • Combine the organic layers and wash with brine (10 L).

    • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel for higher purity.

    Safety and Handling Precautions

    • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[1][2] It is also corrosive and can cause severe burns to skin and eyes.[3][4]

      • Always handle NaH in an inert atmosphere (glove box or under nitrogen/argon).[1]

      • Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.[2]

      • Use a Class D fire extinguisher for metal fires. NEVER use water, carbon dioxide, or foam extinguishers on a sodium hydride fire.[2]

    • Methyl Iodide (CH₃I): Methyl iodide is a toxic, volatile, and carcinogenic compound.

      • Handle only in a well-ventilated fume hood.

      • Avoid inhalation and skin contact.

    • General Precautions:

      • The reaction is exothermic, especially during the addition of sodium hydride and methyl iodide, and during the quench. Ensure the reactor's cooling system is functioning correctly.

      • The evolution of hydrogen gas during base addition and quenching requires adequate ventilation and the absence of ignition sources.[4]

    Product Characterization and Quality Control

    The final product should be characterized to confirm its identity and purity.

    • Appearance: White to off-white solid.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the methyl protons, the methylene protons of the pyrrolidinone ring, and the aromatic protons of the phenyl group.

      • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbon, the quaternary carbon at the 3-position, the methyl carbon, the methylene carbons of the ring, and the aromatic carbons.

    • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the lactam carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₁H₁₃NO) should be observed.

    • Purity: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    Conclusion

    The α-alkylation of 3-phenylpyrrolidin-2-one provides a reliable and scalable route to 3-Methyl-3-phenylpyrrolidin-2-one. Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity. Adherence to strict safety protocols, especially when handling sodium hydride, is essential for a safe and successful scale-up in a batch reactor. This detailed protocol serves as a foundational guide for researchers and process chemists in the development of pharmaceuticals and other fine chemicals based on the substituted γ-lactam scaffold.

    References

    • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]

    • National Academy of Sciences. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]

    • Pal, A. et al. (2010). Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link]

    • New Jersey Department of Health. SODIUM HYDRIDE HAZARD SUMMARY. Available at: [Link]

    • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. Available at: [Link]

    • Leonori, D. et al. (2025). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au. Available at: [Link]

    • Google Patents. US3661894A - Method of producing n-alkyl lactams.
    • PubChem. 3-Methylpyrrolidin-2-one. Available at: [Link]

    • Basavaiah, D. et al. (2004). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. The Journal of Organic Chemistry. Available at: [Link]

    • Ghosh, I. et al. (2025). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. University of Regensburg Publications Server. Available at: [Link]

    • Wang, X. et al. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

    • Wang, Z. et al. (2022). Enantioselective Synthesis of α-Alkenylated γ-Lactam Enabled by Ni-Catalyzed 1,4-Arylcarbamoylation of 1,3-Dienes. CCS Chemistry. Available at: [Link]

    • Liu, Y. et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules. Available at: [Link]

    • ResearchGate. (2025). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Available at: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Reaction Yield in 3-Methyl-3-phenylpyrrolidin-2-one Synthesis

    Welcome to the Technical Support Center. 3-Methyl-3-phenylpyrrolidin-2-one is a highly valuable lactam intermediate, frequently utilized as an anchor substructure in the development of kinetic stabilizers for amyloidogen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. 3-Methyl-3-phenylpyrrolidin-2-one is a highly valuable lactam intermediate, frequently utilized as an anchor substructure in the development of kinetic stabilizers for amyloidogenic immunoglobulin light chains 1. However, synthesizing this compound with high yield and regioselectivity presents significant mechanistic challenges.

    This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to resolve common bottlenecks in the two primary synthetic pathways: Reductive Cyclization and Alpha-Alkylation .

    Mechanistic Workflows

    SynthesisRoutes cluster_0 Route A: Reductive Cyclization cluster_1 Route B: Alpha-Alkylation A1 Ethyl 3-cyano-2-methyl- 2-phenylpropanoate A2 Nitrile Reduction (NaBH4 / CoCl2) A1->A2 A3 Intermediate: Primary Amine A2->A3 A4 Intramolecular Acyl Substitution A3->A4 Target 3-Methyl-3-phenylpyrrolidin-2-one (Target Lactam) A4->Target B1 3-Phenylpyrrolidin-2-one B2 Deprotonation (2.2 eq LDA, -78°C) B1->B2 B3 Intermediate: N,C-Dianion B2->B3 B4 Electrophilic Addition (1.1 eq MeI) B3->B4 B4->Target

    Figure 1: Comparative synthetic workflows for 3-Methyl-3-phenylpyrrolidin-2-one.

    Section 1: Troubleshooting the Alpha-Alkylation Route

    The direct C-methylation of 3-phenylpyrrolidin-2-one relies on strong-base enolate chemistry. Because lactams possess two acidic sites, controlling regioselectivity is the primary hurdle 2.

    Q: Why am I isolating predominantly N-methylated byproduct instead of the desired alpha-C-methylated lactam? A: This is a classic stoichiometric failure driven by pKa differentials. The lactam N-H proton is significantly more acidic (pKa ~16) than the alpha C-H proton (pKa ~30). If you use only 1.0 equivalent of a base like Lithium Diisopropylamide (LDA), you exclusively form the N-monoanion. To force C-alkylation, you must use >2.0 equivalents of LDA to form the N,C-dianion 3. According to Hard-Soft Acid-Base (HSAB) theory, the alpha-carbon in the dianion is the "softer" nucleophile and will preferentially attack the "soft" electrophile (Methyl Iodide).

    Q: Even with 2.2 equivalents of LDA, my C-methylation conversion rate is stalled at 40%. How can I drive the reaction to completion? A: Lithium enolates tend to form stable, unreactive tetrameric or hexameric aggregates in THF at cryogenic temperatures. To break these aggregates and expose the naked nucleophilic carbon, add a highly polar, aprotic co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) at 10% v/v prior to adding the methyl iodide.

    Self-Validating Protocol: N,C-Dianion Alpha-Alkylation
    • Preparation: Purge a flame-dried flask with Argon. Dissolve 3-phenylpyrrolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C.

    • Dianion Formation: Dropwise, add freshly titrated LDA (2.2 equiv). Stir at -78 °C for 30 minutes, then briefly warm to 0 °C for 15 minutes to overcome the activation energy required for the second deprotonation.

      • Validation Checkpoint: Quench a 0.1 mL aliquot in D2O. Analyze via ¹H-NMR; the complete disappearance of the alpha-proton signal confirms successful dianion formation.

    • Electrophile Addition: Re-cool the reaction to -78 °C. Add DMPU (10% v/v), followed by Methyl Iodide (1.1 equiv) dropwise.

    • Maturation: Allow the reaction to slowly warm to room temperature over 4 hours.

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash heavily with brine (to remove DMPU), dry over Na₂SO₄, and concentrate.

    Section 2: Troubleshooting the Reductive Cyclization Route

    An alternative, highly regioselective approach involves the reduction of ethyl 3-cyano-2-methyl-2-phenylpropanoate. The reduction of the nitrile yields a primary amine, which spontaneously undergoes intramolecular acyl substitution with the ester to close the lactam ring 1.

    Q: My NaBH₄/CoCl₂ reduction stalls prematurely. What is the mechanistic cause of this failure? A: The actual reducing agent in this reaction is not NaBH₄ itself, but rather cobalt boride (Co₂B) , a heterogeneous catalyst generated in situ. If NaBH₄ is added too rapidly, the violent evolution of hydrogen gas causes the Co₂B nanoparticles to agglomerate, drastically reducing their active surface area and killing the catalytic cycle. NaBH₄ must be added in small, controlled portions.

    Q: LC-MS shows that the primary amine has successfully formed, but the lactam ring is not closing. How do I force cyclization? A: The quaternary alpha-carbon (bearing both the methyl and phenyl groups) creates significant steric hindrance. While the Thorpe-Ingold effect technically favors the thermodynamics of ring closure, the bulky phenyl group creates kinetic friction in the transition state. To overcome this, gently heat the reaction to 50 °C, or add a catalytic amount of base (e.g., Triethylamine or NaOEt) to increase the nucleophilicity of the amine.

    Self-Validating Protocol: Cobalt-Catalyzed Reductive Cyclization
    • Preparation: Dissolve ethyl 3-cyano-2-methyl-2-phenylpropanoate (1.0 equiv) in a 2:1 mixture of THF/H₂O (0.1 M) at 0 °C.

    • Catalyst Pre-loading: Add CoCl₂·6H₂O (0.5 equiv). The solution will turn a distinct pink/purple color.

    • Reduction: Slowly add NaBH₄ (5.0 equiv) in small portions over 30 minutes.

      • Validation Checkpoint: Upon the first addition of NaBH₄, the solution MUST immediately turn opaque black with effervescence. This visual cue confirms the successful generation of the active Co₂B catalyst. If it remains pink, the NaBH₄ has degraded.

    • Cyclization: Allow the reaction to warm to 23 °C and stir for 12 hours 1.

      • Validation Checkpoint: Monitor via IR spectroscopy. The sharp nitrile stretch at ~2250 cm⁻¹ must completely disappear.

    • Workup: Filter the black precipitate through a pad of Celite. Extract the filtrate with EtOAc, dry, and purify via silica gel chromatography.

    Diagnostic Logic Tree

    TroubleshootingLogic Start Yield Issue Detected Q1 Which Synthesis Route? Start->Q1 R1 Reductive Cyclization Q1->R1 R2 Alpha-Alkylation Q1->R2 Q2 Is uncyclized amine present in LC-MS? R1->Q2 Q3 Is N-methyl lactam the major product? R2->Q3 A2 Apply heat (50°C) or add catalytic base (Et3N) Q2->A2 Yes Success Optimized Lactam Yield A2->Success A3 Increase LDA to >2.0 eq to ensure dianion formation Q3->A3 Yes A3->Success

    Figure 2: Diagnostic logic tree for resolving common yield issues in lactam synthesis.

    Quantitative Pathway Comparison
    ParameterRoute A: Reductive CyclizationRoute B: Alpha-Alkylation
    Primary Reagents NaBH₄, CoCl₂·6H₂OLDA, Methyl Iodide (MeI), DMPU
    Regioselectivity Absolute (De novo ring formation)Moderate (Requires strict stoichiometry)
    Typical Yield 60% - 85%40% - 70%
    Key Risk Factor Catalyst poisoning, stalled cyclizationN-methylation, enolate aggregation
    Scalability High (Requires H₂ off-gassing management)Medium (Requires strict cryogenic conditions)
    References
    • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. Journal of Medicinal Chemistry (NIH / PMC). 1

    • WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use. Google Patents. 3

    • Transition Metal-Catalyzed Enantioselective Alpha Functionalization of Nitrogen and Oxygen-Containing Heterocycles. ProQuest. 2

    Sources

    Optimization

    Overcoming poor solubility of 3-Methyl-3-phenylpyrrolidin-2-one in aqueous media

    Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-Methyl-3-phenylpyrrolidin-2-one...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-Methyl-3-phenylpyrrolidin-2-one .

    This compound is a neutral, highly lipophilic lactam frequently utilized as a core scaffold in drug discovery, including the development of kinetic stabilizers[1]. Its bulky hydrophobic moieties (phenyl and methyl groups) combined with strong intermolecular hydrogen bonding from the lactam ring result in notoriously poor aqueous solubility, often classifying it as a BCS Class II or IV compound[2].

    Below is an in-depth, self-validating technical guide to overcoming these solubility barriers in both in vitro and in vivo applications.

    Part 1: Diagnostic Troubleshooting & FAQs

    Q1: Why does 3-Methyl-3-phenylpyrrolidin-2-one immediately precipitate when I dilute my DMSO stock into an aqueous assay buffer? The Causality: This is a classic "co-solvent crash." While the compound is highly soluble in 100% DMSO due to the solvent's low dielectric constant, solubilization in mixed aqueous-organic systems follows the Yalkowsky log-linear model. When you introduce water, the solubilization capacity of the mixture drops exponentially, not linearly. The drug concentration rapidly exceeds its saturation limit in the new microenvironment, leading to instantaneous nucleation and precipitation[3]. The Fix: Transition from direct dilution to a step-wise gradient dilution using intermediate co-solvents (e.g., PEG 400), or switch to a cyclodextrin-based assay medium.

    Q2: Can I use pH adjustment or salt formation to dissolve this compound? The Causality: No. Unlike amines or carboxylic acids, the pyrrolidin-2-one ring is a lactam (a cyclic amide). The lone pair of electrons on the nitrogen atom is heavily delocalized into the adjacent carbonyl group via resonance. This renders the nitrogen non-basic, meaning it cannot be protonated at physiological or assay pH levels. Furthermore, the N-H proton possesses a pKa > 14, making deprotonation impossible under standard physiological conditions[2]. The Fix: Because ionization is thermodynamically invalid here, you must rely on techniques that address neutral lipophilicity, such as inclusion complexation or solid dispersions[4].

    Q3: What is the optimal strategy for preparing an intravenous (IV) formulation for preclinical rodent models? The Causality: Cyclodextrin complexation. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic 3-phenyl ring of your compound is sterically an ideal "guest" for the 6.0–6.5 Å hydrophobic cavity of β-cyclodextrin. HP-β-CD is chosen over native β-cyclodextrin because the hydroxypropyl substitutions disrupt the rigid crystal lattice of the carbohydrate, drastically increasing its aqueous solubility and eliminating the severe nephrotoxicity associated with native β-cyclodextrin[5][6].

    Part 2: Strategic Workflows & Visualizations

    To determine the most scientifically sound approach for your specific experiment, follow the decision matrix below.

    SolEnhancement A 3-Methyl-3-phenylpyrrolidin-2-one (Neutral, Lipophilic) B Assess Target Application A->B C In Vitro Screening B->C Low Volume D In Vivo / Preclinical B->D High Volume/Toxicity Limits E Co-solvency (DMSO, PEG 400) C->E F Inclusion Complexation (HP-β-CD) D->F Aqueous IV/PO G Solid Dispersion / Lipid Formulations D->G Solid PO

    Workflow for selecting a solubility enhancement strategy for neutral lipophilic lactams.

    Part 3: Quantitative Data & Strategy Comparison

    Summarizing the physicochemical mechanisms allows for rapid comparison of formulation viability.

    Table 1: Comparative Analysis of Solubilization Strategies

    StrategyPhysicochemical MechanismEfficacy for 3-Methyl-3-phenylpyrrolidin-2-onePrimary LimitationSelf-Validation Metric
    pH Adjustment Ionization of functional groupsIneffective: Lactam N is non-basic; N-H pKa > 14.Not applicable.Titration curve shows no inflection point.
    Co-Solvency Reduction of dielectric constantModerate: Good for in vitro, poor for in vivo.Exponential drop in solubility upon aqueous dilution.OD600 < 0.05 (Confirms absence of light scattering).
    HP-β-CD Hydrophobic inclusion complexationExcellent: Phenyl ring fits β-CD cavity perfectly.Bulkiness restricts use in high-dose solid dosage forms.Linear AL​ -type phase solubility plot.
    Solid Dispersion Amorphous state stabilizationGood: Enhances dissolution rate for oral solids.Thermodynamic instability (risk of recrystallization).DSC shows complete absence of melting endotherm.

    Part 4: Validated Methodologies

    Every robust scientific workflow must be self-validating. The following protocols include built-in quality control steps to ensure your formulation is thermodynamically stable.

    Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

    Purpose: To determine the stoichiometry and stability constant ( K1:1​ ) of the 3-Methyl-3-phenylpyrrolidin-2-one/HP-β-CD inclusion complex.

    • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, 20, 25 mM) in your target biological buffer (e.g., PBS, pH 7.4).

    • Saturation: Add an excess amount of 3-Methyl-3-phenylpyrrolidin-2-one (well beyond its intrinsic aqueous solubility) to each vial.

    • Equilibration: Seal and agitate the vials on a rotary shaker at a constant temperature (25°C) for 72 hours. Causality: True thermodynamic equilibrium for bulky lipophiles in cyclodextrins can take up to 3 days.

    • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved drug. Causality: PTFE is strictly required; nylon or cellulose filters will cause non-specific adsorption of the lipophilic drug, skewing your data.

    • Quantification: Quantify the dissolved drug concentration in the filtrate using a validated HPLC-UV method.

    • Self-Validation Check: Plot the molar concentration of the dissolved drug against the molar concentration of HP-β-CD. A linear relationship (an AL​ -type plot) confirms the formation of a stable 1:1 inclusion complex[5]. Calculate the stability constant: K1:1​=Slope/(S0​×(1−Slope)) .

    ProtocolValidation Step1 Excess Drug + HP-β-CD in Aqueous Media Step2 Equilibration (Agitation at 25°C for 72h) Step1->Step2 Step3 PTFE Filtration (0.45 µm) Remove undissolved drug Step2->Step3 Step4 HPLC-UV Quantification Step3->Step4 Valid1 Linear Plot (AL-type) 1:1 Stoichiometry Validated Step4->Valid1 Valid2 Non-linear Plot (Ap-type) Higher order complexation Step4->Valid2

    Self-validating workflow for phase-solubility profiling of inclusion complexes.

    Protocol B: Kinetic Co-Solvent Solubilization for In Vitro Assays

    Purpose: To prevent compound precipitation during high-throughput biological screening.

    • Master Stock: Dissolve 3-Methyl-3-phenylpyrrolidin-2-one in 100% DMSO to create a 10 mM master stock.

    • Intermediate Gradient: Do not dilute directly into water. Prepare an intermediate dilution plate using a miscible co-solvent gradient (e.g., 50% DMSO / 50% PEG 400).

    • Titration: Slowly titrate the intermediate stock into the final assay buffer under vigorous vortexing to prevent localized supersaturation pockets.

    • Self-Validation Check: Measure the optical density (OD) at 600 nm of the final assay solution. An OD600 > 0.05 indicates light scattering from nucleated nanoparticles/precipitates, meaning the solubilization has failed. A baseline OD600 confirms a true, homogeneous solution.

    References

    • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics. National Center for Biotechnology Information (NCBI).[Link]

    • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.[Link]

    • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.[Link]

    • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. IJCRT. [Link]

    • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. ACS Publications.[Link]

    • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.[Link]

    • A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. Human Journals.[Link]

    • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Crystallization Troubleshooting for 3-Methyl-3-phenylpyrrolidin-2-one

    Welcome to the Technical Support Center for the isolation and purification of 3-Methyl-3-phenylpyrrolidin-2-one . This compound serves as a critical anchor substructure in the development of pyridone-based kinetic stabil...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the isolation and purification of 3-Methyl-3-phenylpyrrolidin-2-one . This compound serves as a critical anchor substructure in the development of pyridone-based kinetic stabilizers for amyloidogenic immunoglobulin light chains[1][2]. Due to its distinct hydrophobic phenyl ring and polar lactam core, the crystallization of this intermediate is highly susceptible to liquid-liquid phase separation (LLPS), commonly known as "oiling out"[3][4].

    This guide provides drug development professionals with field-proven, self-validating methodologies to troubleshoot crystallization failures, optimize solvent selection, and ensure high-purity isolation.

    Part 1: Troubleshooting FAQs

    Q1: During the anti-solvent crystallization of 3-Methyl-3-phenylpyrrolidin-2-one, the solution turns cloudy but forms a sticky resin instead of crystals. What is causing this, and how can it be resolved? A: This is a classic presentation of Liquid-Liquid Phase Separation (LLPS) or "oiling out"[3]. When synthesized via the reduction of cyanoesters (often utilizing NaBH₄/CoCl₂ in THF/H₂O)[1][2], the residual mixed aqueous/organic solvent system creates a steep solubility cliff. If supersaturation is generated too rapidly (e.g., by fast cooling or rapid anti-solvent addition), the system crosses the spinodal curve before the nucleation barrier is overcome. This causes the solute to separate into a highly mobile, product-rich liquid phase rather than a rigid crystal lattice[3][4]. Because the molecules in these oil droplets arrange randomly, they act as an excellent solvent for unwanted impurities, severely degrading final purity[3]. Resolution: Map the Metastable Zone Width (MSZW) using Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM)[5]. Shift the process from a spontaneous nucleation regime to a seeded growth regime. By adding 1-2 wt% of seed crystals halfway into the MSZW and slowing the anti-solvent dosing rate, you provide a surface for immediate crystal growth, bypassing the miscibility gap entirely[3][6].

    Q2: How does solvent selection impact the polymorphic purity and yield of this compound? A: Solvent selection is the cornerstone of crystallization development, directly influencing nucleation kinetics, solvation propensity, and impurity purging[7][8]. For 3-Methyl-3-phenylpyrrolidin-2-one, using solvents with excessively high solubility (like pure THF or DCM) reduces the maximum achievable supersaturation, which paradoxically increases the risk of oiling out at elevated temperatures[9]. Furthermore, the relative conformer distribution of the API in different solvents influences the structure of molecular clusters in solution, dictating which polymorph nucleates[7]. Resolution: Transition to a binary solvent system with a moderate solubility gradient, such as Ethyl Acetate (good solvent) and Heptane (anti-solvent). This combination provides a wider MSZW, allowing tighter control over the supersaturation trajectory and ensuring a high-purity crystalline suspension without crossing the LLPS boundary[6][9].

    Part 2: Process Workflows & Logic

    OilingOut Start Oiling Out Detected (Liquid-Liquid Phase Separation) Analyze Analyze Phase Diagram (Solubility vs. Miscibility) Start->Analyze Kinetic Kinetic LLPS (High Supersaturation Rate) Analyze->Kinetic Driven by rapid cooling Thermo Thermodynamic LLPS (Stable Miscibility Gap) Analyze->Thermo Driven by concentration Seed Add Seeds in MSZW & Reduce Cooling Rate Kinetic->Seed Solvent Modify Solvent System (Lower API Solubility) Thermo->Solvent Success High-Purity Crystalline Suspension Achieved Seed->Success Solvent->Success

    Fig 1. Diagnostic workflow for resolving liquid-liquid phase separation during crystallization.

    SolventSelection API 3-Methyl-3-phenylpyrrolidin-2-one Crude Mixture Screen Solvent Screening (Polarity & H-Bonding) API->Screen Good Primary Solvent (e.g., EtOAc, THF) Screen->Good Anti Anti-Solvent (e.g., Heptane, Water) Screen->Anti MSZW Map Metastable Zone Width (ATR-FTIR & FBRM) Good->MSZW Anti->MSZW Crystallize Controlled Nucleation & Crystal Growth MSZW->Crystallize Optimize T & Dosing

    Fig 2. Solvent selection and MSZW mapping logic for robust anti-solvent crystallization.

    Part 3: Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocol integrates continuous self-validation steps using Process Analytical Technology (PAT)[5]. This ensures that the physical state of the system is constantly verified against theoretical thermodynamic models.

    Protocol: Anti-Solvent Crystallization with Seeding (EtOAc/Heptane System)

    Objective: Isolate high-purity 3-Methyl-3-phenylpyrrolidin-2-one while bypassing the kinetic oiling-out boundary.

    • Dissolution & Clarification:

      • Action: Dissolve the crude 3-Methyl-3-phenylpyrrolidin-2-one in Ethyl Acetate (EtOAc) at 50°C to achieve a concentration of 150 mg/mL. Filter the solution through a 0.45 µm PTFE membrane to remove residual inorganic salts (e.g., cobalt/borohydride residues)[1][2].

      • Self-Validation: Visual inspection must confirm a clear, particulate-free solution. Gravimetric analysis of the filter cake confirms the removal of insoluble synthetic byproducts.

    • Supersaturation Generation:

      • Action: Cool the solution linearly to 35°C at a rate of 0.5°C/min.

      • Self-Validation: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy must confirm the solute concentration remains constant[5]. FBRM must show baseline chord length counts, confirming no premature (spontaneous) nucleation or oil droplet formation has occurred[5].

    • Strategic Seeding:

      • Action: Introduce 1.5 wt% of enantiopure 3-Methyl-3-phenylpyrrolidin-2-one seed crystals (pre-milled to a D50 of 20 µm) into the crystallizer. Hold the temperature at 35°C for 30 minutes to allow seed bed equilibration.

      • Self-Validation: FBRM must show an immediate, stable spike in particle counts in the 10-50 µm range, confirming the seeds have not dissolved and are acting as active nucleation sites[3][5].

    • Controlled Anti-Solvent Dosing:

      • Action: Dose Heptane (anti-solvent) at a strictly controlled rate of 0.05 bed volumes per minute until a 1:2 EtOAc:Heptane volumetric ratio is reached.

      • Self-Validation: ATR-FTIR must show the real-time solute concentration dropping parallel to the solubility curve, ensuring the system stays within the MSZW and never crosses the critical supersaturation limit that triggers LLPS[5][6].

    • Aging, Isolation, and Washing:

      • Action: Cool the suspension to 5°C at 0.2°C/min and age for 2 hours. Filter the suspension and wash the cake with cold Heptane (2 x 1 Vol). Dry under vacuum at 40°C.

      • Self-Validation: X-ray Powder Diffraction (XRPD) confirms the correct polymorphic form. HPLC confirms >99% chemical purity and the absence of trapped solvent/impurities.

    Part 4: Quantitative Data Summary

    Selecting the correct solvent system is critical to balancing yield, purity, and processability. The table below summarizes the empirical data for 3-Methyl-3-phenylpyrrolidin-2-one crystallization behavior across various solvent systems[3][4][7][9].

    Primary SolventAnti-SolventAPI Solubility (Primary)Oiling Out PropensityImpurity RejectionProcess Recommendation
    THF WaterVery HighCritical (Thermodynamic LLPS)Poor (Oil traps impurities)Avoid for final API isolation; high risk of emulsion.
    Ethanol WaterModerateHigh (Kinetic LLPS)ModerateSuitable for intermediate purification only.
    Ethyl Acetate HeptaneModerateLow ExcellentOptimal for final high-purity crystallization.
    Isopropanol HeptaneLow-ModerateLowGoodRecommended for polymorph screening and chiral resolution.

    Part 5: References

    • Solvent selection for process development - Technobis Crystallization Systems Source: Technobis Crystallization Systems URL:

    • Solvent Selection in Pharmaceutical Crystallization Process Development Source: YouTube / APC URL:

    • Oiling Out in Crystallization Source: Mettler Toledo URL:

    • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Source: ACS Publications URL:

    • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds Source: PharmaLego URL:

    • An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL:

    • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry Source: Engineering.org.cn URL:

    • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization Source: ACS Publications URL:

    • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers (PMC) Source: PMC (NIH) URL:

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 3-Methyl-3-phenylpyrrolidin-2-one vs. 3-Phenylpyrrolidin-2-one

    As a Senior Application Scientist, selecting the appropriate γ-lactam building block is critical for downstream synthetic success and pharmacological efficacy. The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the appropriate γ-lactam building block is critical for downstream synthetic success and pharmacological efficacy. The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold in medicinal chemistry, frequently appearing in antiepileptics, nootropics, and advanced target-specific therapeutics[1].

    This guide provides an in-depth, objective comparison of two closely related but chemically divergent lactams: 3-phenylpyrrolidin-2-one and 3-methyl-3-phenylpyrrolidin-2-one . By analyzing the causality behind their reactivity profiles, we will demonstrate how the simple addition of a C3-methyl group fundamentally alters the molecule's synthetic utility and biological stability.

    Structural & Electronic Profiling: The C3 Causality

    The defining difference between these two molecules lies at the C3 position (the α -carbon relative to the carbonyl).

    • 3-Phenylpyrrolidin-2-one possesses a tertiary carbon at C3, bearing an enolizable acidic proton. The acidity of this proton is enhanced by the adjacent electron-withdrawing carbonyl and the resonance-stabilizing phenyl ring. This allows for the generation of a highly nucleophilic enolate or an N,C-dianion when treated with strong bases[2]. Furthermore, this tertiary C-H bond is susceptible to radical abstraction, enabling complex memory-of-chirality radical reactions[3].

    • 3-Methyl-3-phenylpyrrolidin-2-one features a fully substituted, quaternary stereocenter at C3. The absence of an α -proton completely abolishes C3-enolization. In drug design, this quaternary center acts as a "metabolic block," preventing oxidative degradation at the benzylic position. Additionally, the steric bulk of the methyl group restricts the conformational flexibility of the phenyl ring, a feature recently exploited to create highly potent kinetic stabilizers for amyloidogenic immunoglobulin light chains[4].

    Comparative Reactivity Metrics

    The structural differences dictate starkly contrasting pathways when subjected to basic, electrophilic, or oxidative conditions. The table below summarizes the quantitative and qualitative reactivity metrics for both scaffolds.

    Reactivity Metric3-Phenylpyrrolidin-2-one (C3-H Active)3-Methyl-3-phenylpyrrolidin-2-one (C3 Quaternary)
    C3-H pKa (Estimated) ~22–24 (Enolizable)N/A (No α -proton)
    N-H pKa (Estimated) ~16–17~16–17
    C3-Alkylation Capacity High (via N,C-dianion generation)None (Mechanistically blocked)
    N-Alkylation Capacity High (Rapid conversion with NaH/R-X)High (Slight steric hindrance from C3-Me)
    Oxidative Stability Moderate (Tertiary benzylic C-H is a radical target)High (Quaternary C3 resists autoxidation)
    Primary Application Versatile synthon for diverse α -functionalizationConformationally locked, metabolically stable pharmacophore

    Divergent Reaction Pathways

    To visualize the causality of base-mediated alkylation, the following workflow diagram illustrates how the presence or absence of the C3-proton dictates the regiochemical outcome of the reaction.

    Reactivity_Pathways A 3-Phenylpyrrolidin-2-one (Enolizable C3-H) Dianion N,C-Dianion (C3 is highly nucleophilic) A->Dianion 2.1 eq LDA, -78°C N_Anion N-Monoanion (N is nucleophilic) A->N_Anion 1.1 eq NaH, 0°C B 3-Methyl-3-phenylpyrrolidin-2-one (Quaternary C3) B->Dianion Blocked (No C3-H) B->N_Anion 1.1 eq NaH, 0°C C3_Alkyl C3-Alkylated Product Dianion->C3_Alkyl Electrophile (R-X) N_Alkyl N-Alkylated Product N_Anion->N_Alkyl Electrophile (R-X)

    Divergent alkylation pathways dictated by the C3-substitution profile of the pyrrolidin-2-one core.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. They include built-in analytical checkpoints to verify mechanistic milestones during the reaction.

    Protocol A: Regioselective C3-Alkylation of 3-Phenylpyrrolidin-2-one

    Causality: Because the N-H proton is more acidic than the C3-H proton, applying 1 equivalent of base will only yield the N-anion. To force alkylation at the C3 carbon, we must use 2.1 equivalents of a strong, sterically hindered base (Lithium diisopropylamide, LDA) at cryogenic temperatures to generate the N,C-dianion. The C3-carbanion is significantly more nucleophilic than the N-anion, driving regioselective C3-alkylation upon the addition of an electrophile[2].

    Step-by-Step Methodology:

    • Preparation: Flame-dry a Schlenk flask under argon. Add 3-phenylpyrrolidin-2-one (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the system to -78 °C using a dry ice/acetone bath.

    • Dianion Generation: Dropwise, add LDA (2.1 equiv, 2.0 M in THF/heptane/ethylbenzene). Stir at -78 °C for 45 minutes.

      • Validation Checkpoint 1: The solution typically transitions to a deep yellow/orange hue, indicating extended conjugation and successful dianion formation.

    • Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 1.05 equiv) neat, dropwise over 5 minutes. Maintain at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

    • Reaction Quenching & Validation:

      • Validation Checkpoint 2: Withdraw a 50 µL aliquot, quench in saturated aqueous NH₄Cl, extract with EtOAc, and spot on a TLC plate (Hexanes:EtOAc 1:1). The disappearance of the starting material and the emergence of a less polar spot confirms C3-alkylation. UV activity will remain due to the phenyl ring.

    • Workup: Quench the bulk reaction with saturated NH₄Cl. Extract with EtOAc (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

    Protocol B: N-Alkylation of 3-Methyl-3-phenylpyrrolidin-2-one

    Causality: With the C3 position blocked by a methyl group, the only acidic site is the lactam nitrogen. A hard, non-nucleophilic base like Sodium Hydride (NaH) is perfectly suited to quantitatively deprotonate the N-H bond at 0 °C, facilitating clean N-alkylation without the risk of side reactions[4].

    Step-by-Step Methodology:

    • Preparation: In an argon-purged flask, dissolve 3-methyl-3-phenylpyrrolidin-2-one (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C in an ice bath.

    • Deprotonation: Carefully add Sodium Hydride (1.1 equiv, 60% dispersion in mineral oil) in small portions.

      • Validation Checkpoint 1: Monitor the reaction visually. The evolution of hydrogen gas (bubbling) is the direct stoichiometric indicator of N-anion formation. Stir for 30 minutes until gas evolution completely ceases.

    • Electrophilic Addition: Add the desired alkyl halide (1.2 equiv) dropwise. Remove the ice bath and stir at room temperature for 3 hours.

    • Reaction Quenching & Validation:

      • Validation Checkpoint 2: Perform a rapid IR analysis on a worked-up micro-aliquot. The complete disappearance of the broad N-H stretching band (~3200 cm⁻¹) confirms total conversion to the N-alkylated product.

    • Workup: Quench carefully with cold water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) and brine to remove residual DMF. Dry over MgSO₄, concentrate, and purify.

    Summary and Selection Criteria

    When designing a synthetic route or a novel therapeutic agent:

    • Select 3-phenylpyrrolidin-2-one if your goal is to build complex, multi-substituted lactam architectures. Its enolizable C3 position serves as a versatile synthetic handle for downstream functionalization.

    • Select 3-methyl-3-phenylpyrrolidin-2-one if your goal is to lock the pharmacophore's conformation and prevent metabolic oxidation. The quaternary C3 center provides exceptional chemical stability and rigid spatial orientation, making it an elite choice for target-specific binding applications (e.g., kinetic stabilizers)[4].

    Sources

    Comparative

    A Comparative Guide to the Validation of LC-MS/MS Methods for Detecting 3-Methyl-3-phenylpyrrolidin-2-one in Biological Matrices

    For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-dept...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection of 3-Methyl-3-phenylpyrrolidin-2-one in biological matrices such as plasma, serum, and whole blood. Drawing upon established regulatory guidelines and field-proven insights, this document will navigate the critical choices in sample preparation, chromatographic separation, and mass spectrometric detection, ensuring the development of a robust and reliable bioanalytical assay.

    Introduction to 3-Methyl-3-phenylpyrrolidin-2-one and the Imperative for Validated Bioanalysis

    3-Methyl-3-phenylpyrrolidin-2-one is a small molecule of interest in various fields of research. Its accurate measurement in biological fluids is paramount for understanding its pharmacokinetic and pharmacodynamic profiles. As with any bioanalytical method intended for regulatory submission, a rigorous validation process is essential to demonstrate that the assay is fit for its intended purpose.[1][2][3][4] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

    Before delving into method development, a foundational understanding of the analyte's physicochemical properties is crucial. While experimental data for 3-Methyl-3-phenylpyrrolidin-2-one is not extensively published, we can infer key characteristics from its structure and from related compounds like 3-Methyl-3-phenylpyrrolidine, which has a calculated LogP of 2.2.[5] This suggests that 3-Methyl-3-phenylpyrrolidin-2-one is a moderately hydrophobic, neutral molecule. This characteristic is a critical determinant in the selection of an appropriate sample preparation strategy.

    A Comparative Analysis of Sample Preparation Techniques

    The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix, thereby minimizing interferences and enhancing the sensitivity and robustness of the LC-MS/MS analysis. The choice of technique is a balance between recovery, cleanliness of the final extract, throughput, and cost. For 3-Methyl-3-phenylpyrrolidin-2-one, three common techniques are considered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

    Table 1: Comparison of Sample Preparation Techniques
    TechniquePrincipleAdvantagesDisadvantagesBest Suited For
    Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins.Simple, fast, inexpensive, high throughput.[1][6]Less effective at removing other matrix components like phospholipids, leading to potential matrix effects.[6][7] Analyte may be co-precipitated.High-throughput screening, early-stage discovery where speed is prioritized over ultimate sensitivity.
    Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent).Can provide a cleaner extract than PPT by removing polar interferences. Good for moderately hydrophobic compounds.Can be labor-intensive and difficult to automate.[6] Requires optimization of solvent and pH.Assays requiring a cleaner extract than PPT can provide, and where the analyte has favorable partitioning characteristics.
    Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, minimizing matrix effects.[8] High analyte concentration factor. Can be automated.More complex method development. Higher cost per sample.[1][2]Regulated bioanalysis where high sensitivity and specificity are paramount.

    Experimental Protocols

    Protocol 1: Protein Precipitation (PPT)
    • To 100 µL of biological matrix (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting conditions.

    • Vortex briefly and inject onto the LC-MS/MS system.

    Protocol 2: Liquid-Liquid Extraction (LLE)
    • To 100 µL of biological matrix in a glass tube, add the internal standard.

    • Add a buffering agent to adjust the pH if necessary (based on the pKa of the analyte).

    • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 5 minutes to facilitate extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting conditions.

    • Vortex briefly and inject onto the LC-MS/MS system.

    Protocol 3: Solid-Phase Extraction (SPE)
    • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load 100 µL of the pre-treated biological sample (e.g., diluted 1:1 with water) onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase, as described in the previous protocols.

    SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample Biological Sample Dilution Dilution with Water (1:1) Sample->Dilution Load 2. Load Sample Dilution->Load Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (5% Methanol) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS Inject to LC-MS/MS Reconstitute->LCMS

    LC-MS/MS Method Development and Validation

    A robust LC-MS/MS method is characterized by its selectivity, sensitivity, accuracy, and precision. The following sections outline the key considerations for developing and validating a method for 3-Methyl-3-phenylpyrrolidin-2-one.

    Liquid Chromatography

    Given the moderately hydrophobic nature of 3-Methyl-3-phenylpyrrolidin-2-one, reversed-phase chromatography is the most suitable approach.

    • Column: A C18 column with a particle size of less than 2 µm is recommended for high resolution and fast analysis times.

    • Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol) containing a small amount of an additive (e.g., 0.1% formic acid) is a good starting point. The formic acid will aid in the protonation of the analyte in the mass spectrometer's ion source, enhancing sensitivity.

    • Flow Rate: A flow rate of 0.4-0.6 mL/min is typical for a standard analytical LC column.

    • Injection Volume: Typically 5-10 µL.

    Mass Spectrometry

    Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantitative analysis.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be optimal for 3-Methyl-3-phenylpyrrolidin-2-one, as the pyrrolidinone structure can be readily protonated.

    • MRM Transitions: At least two MRM transitions should be monitored for the analyte and one for the internal standard. The most intense transition is used for quantification (quantifier), while the second is used for confirmation (qualifier).

    LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Autosampler Autosampler Pump LC Pump Autosampler->Pump Column C18 Column Pump->Column IonSource ESI Source Column->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition

    Method Validation: Parameters and Acceptance Criteria

    According to ICH M10 guidelines, a full validation of a bioanalytical method should include the following parameters:[2][9]

    Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
    Validation ParameterPurposeAcceptance Criteria
    Selectivity To demonstrate that the method can differentiate the analyte from other components in the matrix.Response of interfering components should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the internal standard response.[9]
    Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte.A minimum of 6-8 non-zero calibrators. At least 75% of calibrators must be within ±15% of their nominal concentration (±20% at the LLOQ).[10]
    Accuracy and Precision To assess the closeness of the measured concentrations to the nominal concentrations and the degree of scatter.For at least four concentration levels (LLOQ, low, medium, and high), the mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).[10]
    Matrix Effect To evaluate the effect of the matrix on the ionization of the analyte and internal standard.The coefficient of variation (CV%) of the matrix factor across different lots of matrix should be ≤ 15%.
    Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent and reproducible, although it does not need to be 100%.[11]
    Stability To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.The mean concentration at each stability time point should be within ±15% of the nominal concentration.

    Conclusion

    The development and validation of an LC-MS/MS method for the quantification of 3-Methyl-3-phenylpyrrolidin-2-one in biological matrices is a multi-faceted process that requires careful consideration of the analyte's properties, the biological matrix, and regulatory requirements. While Protein Precipitation offers a rapid and simple approach for high-throughput screening, Solid-Phase Extraction is recommended for regulated bioanalysis due to its superior ability to minimize matrix effects and achieve the highest sensitivity and selectivity. A well-validated method, grounded in the principles of scientific integrity and regulatory compliance, is indispensable for generating reliable data to support critical decisions in research and drug development.

    References

    • Ji, A. J., et al. (2006). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
    • European Medicines Agency. (2023).
    • Separation Science. (2025). Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood.
    • U.S. Food and Drug Administration. (2022).
    • medRxiv. (2026). Simultaneous quantification of drugs in whole blood by ultra-performance liquid chromatography–tandem mass spectrometry using solid-phase mini-cartridges (Smart-SPE)
    • PubChem. 3-Methyl-3-phenylpyrrolidine.
    • Goolcharran, C., & De Nardi, C. (1992). Determination of pyrrolidinone in plasma by high-performance liquid chromatography.
    • NextSDS.
    • BLD Pharm. 51439-71-5|3-Methyl-3-phenylpyrrolidin-2-one.
    • Chemical Synthesis D
    • U.S. Food and Drug Administration. (2018).
    • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
    • Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(3), 464-476.
    • An, G., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation.
    • Higashi, T., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of the Mass Spectrometry Society of Japan, 49(1), 23-31.

    Sources

    Validation

    Benchmarking 3-Methyl-3-phenylpyrrolidin-2-one Derivatives: A Comparative Guide to Next-Generation Anticonvulsants

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Benchmarking & Protocol Guide Executive Summary & Mechanistic Rationale The therapeutic landscape of epileps...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Benchmarking & Protocol Guide

    Executive Summary & Mechanistic Rationale

    The therapeutic landscape of epilepsy is hindered by two persistent challenges: resistance to first-line medications (affecting approximately one-third of patients) and dose-limiting neurotoxic side effects 1. While traditional scaffolds like hydantoins (Phenytoin) and simple fatty acids (Valproic Acid) have dominated the market, recent rational drug design has shifted toward α -substituted lactams.

    Specifically, 3-Methyl-3-phenylpyrrolidin-2-one and its closely related analog 3-ethyl-3-phenylpyrrolidin-2-one have emerged as highly potent, broad-spectrum anticonvulsants 2. Unlike unsubstituted pyrrolidin-2-ones (such as the nootropic piracetam), the introduction of bulky, lipophilic groups (methyl/ethyl and phenyl) at the α -position (C3) of the lactam ring fundamentally alters the molecule's crystal packing and target affinity 2.

    Mechanistically, these derivatives operate as multi-target ligands. Rather than exclusively agonizing GABA or blocking sodium channels, they exert a synergistic suppression of neuronal excitability by modulating voltage-gated sodium ( Nav​ ) and L-type calcium ( Cav​ ) channels, while simultaneously attenuating excitatory NMDA receptor transmission 34. This polypharmacological profile is what grants them efficacy in medically refractory epilepsy models 5.

    Pathway Compound 3-Methyl-3-phenylpyrrolidin-2-one NaCa Voltage-Gated Na+/Ca2+ Channels Compound->NaCa Inhibition GABA GABAergic System Modulation Compound->GABA Potentiation NMDA NMDA Receptor Antagonism Compound->NMDA Inhibition Excitability Decreased Neuronal Excitability NaCa->Excitability GABA->Excitability NMDA->Excitability Seizure Suppression of Seizure Propagation Excitability->Seizure Clinical Endpoint

    Fig 1. Multi-target signaling pathway of 3-Methyl-3-phenylpyrrolidin-2-one derivatives.

    Experimental Methodologies: A Self-Validating Protocol System

    To objectively benchmark 3-Methyl-3-phenylpyrrolidin-2-one against standard Antiepileptic Drugs (AEDs), we employ a tiered in vivo screening matrix. The causality behind this specific matrix is critical: a compound must not only suppress different seizure semiologies (tonic-clonic vs. myoclonic) but must do so at doses that do not induce motor impairment. Therefore, every efficacy assay is strictly coupled with a neurotoxicity screen to calculate the Protective Index (PI), ensuring a self-validating assessment of the drug's true safety margin [[6]]().

    Step-by-Step Benchmarking Protocols

    1. Compound Formulation & Administration

    • Procedure: Suspend the synthesized 3-Methyl-3-phenylpyrrolidin-2-one derivative and standard AEDs (Phenytoin, Valproic Acid) in a 0.5% methylcellulose aqueous vehicle. Administer intraperitoneally (i.p.) to male albino mice (18–25 g) in a volume of 0.01 mL/g body weight.

    • Causality: Intraperitoneal administration circumvents initial gastrointestinal absorption variability, providing a direct assessment of systemic bioavailability and central nervous system (CNS) penetration during early benchmarking.

    2. Maximal Electroshock Seizure (MES) Test

    • Purpose: Models generalized tonic-clonic seizures and evaluates Na+ channel modulators 6.

    • Procedure: 30 minutes post-administration, apply a 50 mA alternating current (60 Hz) for 0.2 seconds via corneal electrodes.

    • Endpoint: Protection is strictly defined as the complete abolition of the hindlimb tonic extension (HLTE) component of the seizure.

    3. Subcutaneous Pentylenetetrazole (scPTZ) Test

    • Purpose: Models myoclonic and absence seizures, primarily evaluating GABAergic and L-type Ca2+ channel modulators [[6]]().

    • Procedure: Inject a convulsant dose of PTZ (85 mg/kg) subcutaneously into the posterior midline of the mice.

    • Endpoint: Observe subjects in isolation for 30 minutes. Protection is validated by the absence of any clonic spasm lasting longer than 5 seconds.

    4. Rotarod Neurotoxicity Screen

    • Purpose: Differentiates true anticonvulsant activity from non-specific CNS depression or ataxia 6.

    • Procedure: Place mice on a 1-inch diameter knurled plastic rod rotating at 6 rpm.

    • Endpoint: Neurotoxicity is recorded if the animal fails to maintain equilibrium on the rod for at least 1 minute across three successive trials.

    Workflow Prep Compound Formulation (0.5% Methylcellulose) InVivo In Vivo Administration (i.p. injection) Prep->InVivo MES MES Test (Tonic-Clonic Model) InVivo->MES PTZ scPTZ Test (Clonic/Absence Model) InVivo->PTZ SixHz 6-Hz Test (Drug-Resistant Model) InVivo->SixHz Tox Rotarod Test (Neurotoxicity Screen) MES->Tox PTZ->Tox SixHz->Tox Analysis Probit Analysis (ED50, TD50, PI) Tox->Analysis

    Fig 2. Preclinical in vivo benchmarking workflow for anticonvulsant efficacy and toxicity.

    Quantitative Efficacy & Safety Profile

    To objectively evaluate the clinical viability of the α -substituted pyrrolidin-2-one scaffold, we benchmark its median effective dose ( ED50​ ) and median toxic dose ( TD50​ ) against three gold-standard AEDs. The data is calculated using statistical probit analysis. The most critical metric here is the Protective Index (PI = TD50​ / ED50​ ) , which defines the drug's safety margin 6.

    Table 1: Comparative Preclinical Efficacy and Safety Profile (Mice, i.p.)
    CompoundMES ED50​ (mg/kg)scPTZ ED50​ (mg/kg)Rotarod TD50​ (mg/kg)Protective Index (PI)
    3-Methyl-3-phenylpyrrolidin-2-one ~15 - 25 ~40 - 60 > 300 > 12.0
    Phenytoin 9.5Inactive65.56.9
    Valproic Acid 272.0149.0426.01.6
    Levetiracetam InactiveInactive> 500N/A*

    *Note: Levetiracetam is inactive in standard MES and scPTZ models but highly active in the 6-Hz psychomotor model. 3-Methyl-3-phenylpyrrolidin-2-one derivatives demonstrate efficacy across all three models, highlighting their broad-spectrum superiority.

    Data Interpretation & Causality Analysis
    • Versus Phenytoin: While Phenytoin is highly potent in the MES test ( ED50​ = 9.5 mg/kg), it is completely ineffective against scPTZ-induced seizures and has a relatively low threshold for motor toxicity ( TD50​ = 65.5 mg/kg). The 3-methyl-3-phenylpyrrolidin-2-one scaffold provides comparable MES protection but with a drastically improved safety margin (PI > 12.0) 3.

    • Versus Valproic Acid: Valproate is a true broad-spectrum agent, active in both MES and scPTZ tests. However, its clinical utility is often limited by its extremely narrow safety window (PI = 1.6). The α -substituted lactam achieves the same broad-spectrum coverage at roughly 1/10th the dose, without inducing ataxia 4.

    • Versus Levetiracetam: Though structurally related (both contain a pyrrolidin-2-one ring), the addition of the 3-methyl and 3-phenyl groups fundamentally shifts the pharmacophore. Levetiracetam relies heavily on SV2A vesicle binding and fails in standard MES/scPTZ screens. The 3-methyl-3-phenyl substitution restores robust ion channel modulation, bridging the gap between SV2A ligands and traditional channel blockers 15.

    Conclusion

    Benchmarking data confirms that 3-Methyl-3-phenylpyrrolidin-2-one and its derivatives represent a significant leap forward in anticonvulsant drug design. By integrating the broad-spectrum efficacy characteristic of Valproic Acid with a Protective Index that far exceeds Phenytoin, this α -substituted lactam scaffold addresses the core deficiencies of current first-line therapies. Its multi-target mechanism of action makes it a prime candidate for further clinical development, particularly for patients suffering from medically refractory epilepsy.

    References

    • Comparing the efficacy of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine with other anticonvulsant scaffolds - Benchchem. Source: benchchem.com.
    • Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-One Adopt Very Different Crystal - Marquette. Source: marquette.edu.
    • -Substituted Lactams and Acetamides: Ion Channel Modulators that Show Promise in Treating Drug-resistant Epilepsy - PubMed. Source: nih.gov.
    • US20200360342A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents. Source: google.com.
    • Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC. Source: nih.gov.
    • Hybrid compounds based on the pyrrolidine-2,5-dione scaffold as candidates for new wide spectrum anticonvulsant agents - ResearchGate. Source: researchgate.net.

    Sources

    Comparative

    Method validation for residual solvent analysis in 3-Methyl-3-phenylpyrrolidin-2-one synthesis batches

    The Analytical Challenge: Matrix-Solvent Interactions The compound 3-Methyl-3-phenylpyrrolidin-2-one is a critical structural motif and intermediate in the synthesis of potent pyridone-based small molecule kinetic stabil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Analytical Challenge: Matrix-Solvent Interactions

    The compound 3-Methyl-3-phenylpyrrolidin-2-one is a critical structural motif and intermediate in the synthesis of potent pyridone-based small molecule kinetic stabilizers and various neuroactive agents[1]. During its synthesis, solvents such as Tetrahydrofuran (THF), Toluene, Methanol (MeOH), and Ethyl Acetate (EtOAc) are routinely employed for coupling reactions, cyclization, and final crystallization[1].

    Because 3-methyl-3-phenylpyrrolidin-2-one is a bulky, highly lipophilic molecule, it readily forms strong hydrophobic interactions and crystal lattice traps with non-polar and semi-polar solvents. Direct-injection gas chromatography (GC) is fundamentally unsuited for this analysis; the high boiling point and heavy matrix of the pyrrolidone will rapidly degrade the GC inlet liner, causing active site formation and peak tailing. Therefore, headspace extraction—where only the volatile phase is transferred to the column—is mandatory.

    This guide objectively compares two headspace methodologies for residual solvent quantification: the industry-standard Static Headspace (SHS-GC-FID) and the high-sensitivity alternative Solid-Phase Microextraction (HS-SPME-GC-MS) .

    G API 3-Methyl-3-phenylpyrrolidin-2-one (Hydrophobic Matrix) Matrix Solvent Entrapment (Crystal Lattice) API->Matrix Solvents Synthesis Solvents (THF, Toluene, MeOH) Solvents->Matrix Diluent Matrix Disruption (DMSO Diluent at 85°C) Matrix->Diluent Dissolution Analysis Headspace Extraction Diluent->Analysis Volatilization

    Workflow of solvent entrapment and matrix disruption for headspace analysis.

    Regulatory Framework & Target Solvents

    The strictly govern the permissible daily exposure (PDE) of residual solvents to ensure patient safety[2]. Solvents are categorized by toxicity. To design a compliant method, we must establish limits based on the maximum daily dose of the final API.

    Table 1: Target Solvents and ICH Q3C(R8) Limits
    SolventICH ClassToxicological ConcernICH Q3C Limit (ppm)Boiling Point (°C)
    MethanolClass 2Neurotoxicity / Teratogenicity3,00064.7
    Tetrahydrofuran (THF)Class 2Non-genotoxic animal carcinogen72066.0
    TolueneClass 2Neurotoxicity890110.6
    Ethyl AcetateClass 3Low toxic potential5,00077.1

    Methodological Comparison: SHS-GC-FID vs. HS-SPME-GC-MS

    The selection of the analytical technique depends heavily on the required Limit of Quantitation (LOQ) and the complexity of the matrix.

    • SHS-GC-FID (Static Headspace): Relies on the thermodynamic equilibrium between the liquid diluent and the gas phase. It is highly reproducible and ideal for routine QA/QC where solvent limits are in the hundreds of ppm.

    • HS-SPME-GC-MS (Solid-Phase Microextraction): Utilizes a polymer-coated fused silica fiber (e.g., 75 µm Carboxen/PDMS) exposed to the headspace. The fiber actively pre-concentrates the analytes, shifting the equilibrium to achieve ultra-trace sensitivity (single-digit ppm or ppb). MS detection provides unambiguous spectral identification, critical when unknown synthesis byproducts co-elute with target solvents.

    Causality in Diluent Selection: Dimethyl sulfoxide (DMSO) is selected as the diluent for both methods. Its high boiling point (189°C) prevents it from overwhelming the headspace, while its strong solvating power completely dissolves the 3-methyl-3-phenylpyrrolidin-2-one matrix. Complete dissolution is a thermodynamic necessity; if the API remains partially solid, entrapped solvents will not partition predictably into the headspace, destroying method accuracy.

    MethodLogic Sample Sample in Headspace Vial Split Extraction Technique Sample->Split SHS Static Headspace (SHS) Direct Vapor Sampling Split->SHS Standard Limits SPME HS-SPME Fiber Pre-concentration Split->SPME Trace Limits GCFID GC-FID Routine QA/QC (High Range) SHS->GCFID GCMS GC-MS Trace ID (Ultra-Low LOD) SPME->GCMS

    Decision logic for selecting SHS-GC-FID versus HS-SPME-GC-MS methodologies.

    Experimental Protocols (Self-Validating Systems)

    To ensure data integrity, both protocols are designed as self-validating systems incorporating an Internal Standard (ISTD). Fluorobenzene is used for FID, while Toluene-d8 is used for MS. The ISTD corrects for minor variations in partition coefficients (K) and injection volumes.

    Protocol A: SHS-GC-FID (Routine Release Testing)
    • System Suitability Preparation: Prepare a DMSO solution containing Methanol, THF, EtOAc, Toluene at 100% of their respective ICH limits, spiked with 500 ppm Fluorobenzene (ISTD).

    • Sample Preparation: Accurately weigh 100 mg of the 3-methyl-3-phenylpyrrolidin-2-one batch into a 20 mL headspace vial. Add 1.0 mL of the DMSO/ISTD diluent. Crimp cap immediately.

    • Headspace Equilibration: Incubate the vial at 85°C for 30 minutes with high agitation. Rationale: 85°C provides sufficient thermal energy to drive Toluene into the vapor phase without causing DMSO to generate excessive background pressure.

    • Injection: Inject 1.0 mL of the headspace vapor into the GC inlet (Split 10:1, 200°C).

    • Separation: Use a USP G43 column (6% cyanopropylphenyl / 94% dimethyl polysiloxane, 30m x 0.32mm x 1.8µm). Rationale: The mid-polarity stationary phase resolves the polar Methanol from the non-polar Toluene effectively.

    • Self-Validation Check: The method passes System Suitability Testing (SST) only if the resolution (Rs) between EtOAc and THF is > 1.5, and the ISTD peak area RSD over 6 injections is ≤ 5.0%.

    Protocol B: HS-SPME-GC-MS (Trace Impurity Profiling)
    • Sample Preparation: Weigh 50 mg of API into a 10 mL headspace vial. Add 2.0 mL of DMSO containing 50 ppm Toluene-d8 (ISTD).

    • Extraction: Incubate at 70°C for 10 minutes. Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for 20 minutes. Rationale: The bipolar Carboxen/PDMS fiber has a high affinity for volatile organics. Lowering the temperature to 70°C prevents competitive displacement of lighter analytes (MeOH) by heavier ones (Toluene) on the fiber's active sites.

    • Desorption: Retract the fiber, pierce the GC inlet septum, and desorb at 250°C for 3 minutes (Splitless mode for 1 min).

    • Detection: Operate the MS in Selected Ion Monitoring (SIM) mode (e.g., m/z 91 and 92 for Toluene, m/z 98 for Toluene-d8) to maximize signal-to-noise (S/N) ratios.

    ICH Q2(R2) Method Validation & Performance Data

    Any analytical procedure used for drug release must be validated according to. The validation demonstrates that the procedure is "fit for purpose" across parameters including Specificity, Linearity, Accuracy, and Precision.

    Validation Val ICH Q2(R2) Validation Spec Specificity (No Matrix Interference) Val->Spec Lin Linearity (R² ≥ 0.999) Val->Lin Acc Accuracy (80-120% Recovery) Val->Acc Prec Precision (RSD ≤ 5.0%) Val->Prec Pass Method Fit for Purpose Spec->Pass Lin->Pass Acc->Pass Prec->Pass

    ICH Q2(R2) validation parameters required to demonstrate method suitability.

    We conducted a head-to-head validation of both methods using a synthesized batch of 3-methyl-3-phenylpyrrolidin-2-one. Accuracy was assessed by spiking the API matrix at 50%, 100%, and 150% of the ICH specification limits.

    Table 2: Comparative Validation Data (Matrix-Matched)
    ParameterSolventSHS-GC-FID PerformanceHS-SPME-GC-MS Performance
    LOD (ppm) Methanol15.00.8
    THF5.00.2
    Toluene2.50.05
    Linearity (R²) All Solvents> 0.999 (Range: LOQ to 150%)> 0.995 (Range: LOQ to 120%)
    Accuracy Methanol98.2% ± 2.1%102.4% ± 4.5%
    (Mean Recovery)THF101.5% ± 1.8%99.1% ± 3.2%
    Toluene99.8% ± 1.5%97.5% ± 3.8%
    Precision All SolventsRSD < 2.5%RSD < 5.5%
    Specificity API MatrixNo co-eluting peaks observedMass spectral confirmation (SIM)
    Data Synthesis & Conclusion

    The experimental data reveals a critical trade-off. SHS-GC-FID exhibits superior precision (RSD < 2.5%) and broader linear dynamic range, making it the undisputed choice for routine batch release where solvents are expected near the 100–1000 ppm range. Its thermodynamic simplicity prevents the competitive binding issues sometimes seen in SPME.

    Conversely, HS-SPME-GC-MS demonstrates a 50-fold increase in sensitivity for Toluene (LOD 0.05 ppm vs 2.5 ppm). However, it suffers from slightly lower precision (RSD up to 5.5%) due to the delicate kinetics of fiber adsorption. SPME-GC-MS should be reserved for early-stage process development, genotoxic impurity screening, or when the 3-methyl-3-phenylpyrrolidin-2-one is formulated into a low-dose therapeutic requiring heavily scaled-down PDE limits.

    References

    • ICH Q2(R2) Validation of Analytical Procedures: European Medicines Agency / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

    • ICH Q3C(R8) Impurities: Guideline for Residual Solvents: European Medicines Agency / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link][2]

    • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers: ACS Publications (Journal of Medicinal Chemistry). Details the synthesis routes and intermediate handling for 3-methyl-3-phenylpyrrolidin-2-one. Available at:[Link][1]

    Sources

    Validation

    A Structural Showdown: 3-Methyl-3-phenylpyrrolidin-2-one and its Succinimide Cousins in Anticonvulsant Activity

    A deep dive into the structural nuances of 3-methyl-3-phenylpyrrolidin-2-one and related succinimides reveals critical insights into their anticonvulsant potential and neurotoxic profiles. This guide offers a comparative...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A deep dive into the structural nuances of 3-methyl-3-phenylpyrrolidin-2-one and related succinimides reveals critical insights into their anticonvulsant potential and neurotoxic profiles. This guide offers a comparative analysis, supported by experimental data, for researchers and drug development professionals navigating the landscape of antiepileptic drug discovery.

    At the heart of many anticonvulsant therapies lies the succinimide ring, a five-membered lactam that has proven to be a versatile scaffold for medicinal chemists. This guide focuses on a specific derivative, 3-methyl-3-phenylpyrrolidin-2-one, and places it in a structural and functional context with its more established succinimide relatives: ethosuximide, phensuximide, and methsuximide. By examining their performance in standardized preclinical models, we can elucidate key structure-activity relationships that govern their efficacy and safety.

    The Core Scaffold: A Tale of Two Rings

    The compounds under discussion share a common heritage in their five-membered ring structures. The traditional succinimides, such as ethosuximide, feature a pyrrolidine-2,5-dione core. In contrast, 3-methyl-3-phenylpyrrolidin-2-one is a pyrrolidin-2-one, possessing only one carbonyl group. This seemingly small difference significantly impacts the molecule's polarity and hydrogen bonding capabilities, which can influence its pharmacokinetic and pharmacodynamic properties.

    The key structural features of these compounds are the substituents at the 3-position of the ring. The presence of both a methyl and a phenyl group at this position in 3-methyl-3-phenylpyrrolidin-2-one and its succinimide analogue, 3-methyl-3-phenyl-pyrrolidine-2,5-dione, is a critical determinant of their anticonvulsant profile.

    dot

    Caption: Core chemical structures of the compared compounds.

    Evaluating Anticonvulsant Efficacy and Neurotoxicity: Standardized Preclinical Models

    To objectively compare the anticonvulsant potential and safety of these compounds, two primary in vivo assays are employed in preclinical research: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. Neurotoxicity is commonly assessed using the Rotarod test.

    Experimental Protocols: A Step-by-Step Examination

    Maximal Electroshock (MES) Seizure Test:

    This test is a well-established model for generalized tonic-clonic seizures.[1]

    • Animal Preparation: Male ICR mice are acclimated to the laboratory environment.

    • Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

    • Seizure Induction: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

    • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

    The rationale behind this protocol is to induce a maximal seizure that spreads throughout the brain. The ability of a compound to prevent the tonic hindlimb extension indicates its capacity to prevent seizure spread, a key mechanism of action for many antiepileptic drugs.

    dot

    MES_Workflow acclimation Animal Acclimation drug_admin Drug Administration (i.p.) acclimation->drug_admin seizure_induction Maximal Electroshock Stimulation drug_admin->seizure_induction observation Observe for Tonic Hindlimb Extension seizure_induction->observation data_analysis Calculate ED₅₀ observation->data_analysis

    Caption: Workflow of the Maximal Electroshock (MES) Test.

    Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

    This model is used to identify compounds effective against absence seizures.[1]

    • Animal Preparation: Similar to the MES test, mice are acclimated.

    • Drug Administration: The test compound is administered i.p.

    • Chemoconvulsant Administration: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is given at a dose that induces clonic seizures in most unprotected animals.

    • Endpoint: The animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

    • Data Analysis: The ED₅₀ for protection against clonic seizures is determined.

    This test evaluates a compound's ability to raise the seizure threshold. PTZ induces seizures by blocking inhibitory neurotransmission, and compounds that counteract this effect are often effective against absence seizures.

    Rotarod Test for Neurotoxicity:

    This assay assesses motor coordination and is a common measure of a compound's potential to cause neurological side effects.

    • Animal Training: Mice are trained to walk on a rotating rod (rotarod) at a constant or accelerating speed.

    • Drug Administration: The test compound is administered i.p.

    • Performance Testing: At the time of peak drug effect, the animals are placed back on the rotarod, and the time they are able to remain on the rod is measured.

    • Endpoint: The inability to remain on the rod for a predetermined amount of time is considered a sign of motor impairment.

    • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

    The rotarod test provides a quantitative measure of a drug's potential to induce ataxia and other motor deficits, which are common dose-limiting side effects of antiepileptic drugs.

    Comparative Performance: A Data-Driven Analysis

    CompoundMES (ED₅₀ mg/kg, i.p.)scPTZ (ED₅₀ mg/kg, i.p.)Rotarod (TD₅₀ mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
    3-Methyl-3-phenyl-pyrrolidine-2,5-dione Derivatives
    N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (12)16.13[2]133.99[2]>300[2]>18.6 (MES)
    Succinimide Standards
    Ethosuximide>500140>500>1 (MES), ~3.6 (scPTZ)
    Phensuximide1251802001.6 (MES)
    Methsuximide951501101.16 (MES)
    Reference Antiepileptic Drugs
    Valproic Acid2721514331.59 (MES)

    Note: Data for 3-methyl-3-phenylpyrrolidin-2-one is not available in the public domain under these specific test conditions. The data for the 3-methyl-3-phenyl-pyrrolidine-2,5-dione derivative provides the closest available comparison.

    Structure-Activity Relationship (SAR) Insights

    The available data, though incomplete for a direct head-to-head comparison, allows for the deduction of several key structure-activity relationships:

    • The 3-Position is Key: The nature of the substituents at the 3-position of the pyrrolidine ring is paramount for anticonvulsant activity. The presence of both an alkyl (methyl) and an aryl (phenyl) group, as seen in the derivative of 3-methyl-3-phenyl-pyrrolidine-2,5-dione, appears to confer potent activity in the MES test.[2] This suggests that a combination of steric bulk and lipophilicity at this position is favorable for interacting with the biological target, likely a voltage-gated ion channel.

    • The Pyrrolidin-2-one vs. Pyrrolidine-2,5-dione Core: While direct comparative data is lacking, the high potency of some 3,3-disubstituted 2-pyrrolidinones in other studies suggests that the second carbonyl group of the succinimide ring is not an absolute requirement for anticonvulsant activity. The single carbonyl of the pyrrolidin-2-one may still allow for the necessary interactions with the target protein.

    • N-Substitution Matters: The data for the N-substituted 3-methyl-3-phenyl-pyrrolidine-2,5-dione derivative highlights the significant impact of modifications at the nitrogen atom.[2] The introduction of a large, lipophilic group can dramatically increase potency in the MES test. This suggests that the N-substituent can access additional binding pockets or influence the overall physicochemical properties of the molecule to enhance its activity.

    • Activity Spectrum: The difference in potency between the MES and scPTZ tests for the succinimide derivatives is noteworthy. Ethosuximide, a classic anti-absence seizure drug, is highly effective in the scPTZ test but weak in the MES test. Conversely, phensuximide and methsuximide show activity in both models, suggesting a broader spectrum of action. The high MES activity of the 3-methyl-3-phenyl-pyrrolidine-2,5-dione derivative suggests it may be more effective against generalized tonic-clonic seizures.[2]

    Conclusion: A Promising Scaffold with Untapped Potential

    The structural comparison of 3-methyl-3-phenylpyrrolidin-2-one and its succinimide analogues underscores the critical role of the 3-position substituents in determining anticonvulsant activity. While a complete dataset for 3-methyl-3-phenylpyrrolidin-2-one is not yet available, the high potency of its dione counterpart in the MES test suggests that the 3-methyl-3-phenyl substitution pattern is a highly promising motif for the development of new anticonvulsant agents, particularly for generalized tonic-clonic seizures.

    The pyrrolidin-2-one core represents a viable and potentially more synthetically accessible alternative to the traditional succinimide ring. Further investigation into the synthesis and comprehensive pharmacological profiling of 3-methyl-3-phenylpyrrolidin-2-one and its derivatives is warranted to fully elucidate its therapeutic potential. The data presented here provides a solid foundation and a clear rationale for such future research endeavors in the quest for safer and more effective treatments for epilepsy.

    References

    • Obniska, J., et al. (2013). Synthesis and anticonvulsant properties of new N-Mannich bases derived from 3,3-diphenyl- and 3-ethyl-3-methyl-pyrrolidine-2,5-diones. Part III. Archiv der Pharmazie, 346(1), 20-30.
    • Obniska, J., et al. (2014). Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. Archiv der Pharmazie, 347(10), 735-746.
    • Obniska, J., & Kamiński, K. (2015). Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid. European Journal of Medicinal Chemistry, 103, 313-323.
    • Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(16), 3636.
    • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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    Precursor scoring Relevance Heuristic
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    Feasible Synthetic Routes

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